GW695634
Description
Properties
CAS No. |
457635-65-3 |
|---|---|
Molecular Formula |
C26H21Cl2N3O6S |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
N-[4-[[2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide |
InChI |
InChI=1S/C26H21Cl2N3O6S/c1-3-24(32)31-38(35,36)20-5-6-22(15(2)8-20)30-25(33)14-37-23-7-4-18(27)12-21(23)26(34)17-9-16(13-29)10-19(28)11-17/h4-12H,3,14H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
GAQZNFUDILDDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW 695634 GW-695634 GW695634 N-(4-(((4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy)acetyl)amino)-3-methylphenyl)sulfonylpropanamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW695634 (Aplaviroc) Against HIV-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW695634, also known as Aplaviroc (GSK-873140), is a potent, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to a transmembrane hydrophobic pocket of the CCR5 receptor, Aplaviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting viral entry and subsequent replication.[3][4] Aplaviroc demonstrated potent in vitro antiviral activity at subnanomolar concentrations against a range of HIV-1 isolates.[5][6] Despite its promising preclinical and early clinical profile, the development of Aplaviroc was terminated due to instances of idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[7][8] This guide provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, relevant experimental protocols, and the clinical development history of this compound.
Mechanism of Action: Allosteric Antagonism of CCR5
The primary mechanism of action of this compound (Aplaviroc) is the allosteric antagonism of the CCR5 co-receptor.[2][9] Unlike competitive antagonists that bind to the same site as the natural ligand, Aplaviroc binds to a distinct site within the transmembrane helices of the CCR5 receptor.[3][10] This binding event induces a conformational change in the extracellular loops of CCR5, which are the primary interaction sites for the HIV-1 gp120 envelope glycoprotein.[4] This altered conformation of CCR5 prevents the high-affinity binding of gp120, a crucial step in the HIV-1 entry process for R5-tropic viruses.[5]
The key steps in the HIV-1 entry process and the inhibitory action of Aplaviroc are as follows:
-
Initial Attachment: The HIV-1 gp120 protein first binds to the primary CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.
-
Conformational Change in gp120: This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.
-
Co-receptor Binding: The exposed region of gp120 then interacts with the extracellular loops of the CCR5 receptor.
-
Inhibition by Aplaviroc: Aplaviroc, by binding to its allosteric site on CCR5, alters the conformation of these extracellular loops, making them unrecognizable to the gp120 protein. This blocks the co-receptor binding step.
-
Fusion Inhibition: As co-receptor binding is a prerequisite for the subsequent conformational changes in the gp41 fusion peptide, which mediates the fusion of the viral and cellular membranes, Aplaviroc effectively halts the entire entry process.
This allosteric mechanism results in a non-competitive inhibition profile, meaning that increasing the concentration of the natural ligands for CCR5 (e.g., chemokines like RANTES, MIP-1α, and MIP-1β) does not overcome the inhibitory effect of Aplaviroc on HIV-1 entry.[9]
Quantitative Data
In Vitro Antiviral Activity
Aplaviroc demonstrated potent antiviral activity against R5-tropic HIV-1 isolates in vitro, with inhibitory concentrations in the subnanomolar range.[5]
| Parameter | HIV-1Ba-L in PHA-PBMCs | Reference |
| EC50 | 0.7 nM | [5] |
| EC75 | 4 nM | [5] |
| EC90 | 16 nM | [5] |
| EC95 | 25 nM | [5] |
| IC50 Range (various isolates) | 0.2 - 0.6 nM | [5] |
Table 1: In Vitro Antiviral Potency of Aplaviroc against HIV-1.
CCR5 Binding Affinity
Aplaviroc binds to the CCR5 receptor with high affinity, exhibiting sub-nanomolar binding constants.[11]
| Parameter | Value | Reference |
| Binding Affinity (Kd) | Sub-nanomolar | [11] |
| Receptor Occupancy Half-life (in vitro) | > 100 hours | [6] |
| Receptor Occupancy Half-life (in vivo) | > 100 hours | [1] |
Table 2: CCR5 Receptor Binding Characteristics of Aplaviroc.
Clinical Efficacy (EPIC Study)
The EPIC (CCR100136) study was a Phase IIb trial that evaluated the efficacy and safety of Aplaviroc in treatment-naïve HIV-1 infected patients. The study was prematurely terminated due to hepatotoxicity.[8][12]
| Treatment Arm (in combination with Lopinavir/Ritonavir) | Proportion of Patients with HIV-1 RNA <400 copies/mL at Week 12 | Reference |
| Aplaviroc 200 mg twice daily | 50% | [8] |
| Aplaviroc 400 mg twice daily | 48% | [8] |
| Aplaviroc 800 mg once daily | 54% | [8] |
| Zidovudine/Lamivudine (Control) | 75% | [8] |
Table 3: Efficacy Results from the EPIC Study at Week 12.
Experimental Protocols
CCR5 Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of a test compound (e.g., Aplaviroc) to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing human CCR5 (e.g., HTS-hCCR5 cell membranes).
-
Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or a tritiated small molecule antagonist like [3H]-SCH-C).
-
Test compound (Aplaviroc) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplates and a microplate scintillation counter.
Procedure:
-
Prepare a suspension of CCR5-expressing cell membranes and pre-bind them to SPA beads.
-
In a microplate, add the membrane-bead suspension.
-
Add the test compound (Aplaviroc) at a range of concentrations.
-
Add a fixed concentration of the radiolabeled CCR5 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective pseudoviruses that express the HIV-1 envelope proteins.
Materials:
-
Producer cell line (e.g., 293T cells).
-
An HIV-1 envelope expression plasmid (encoding gp160 of an R5-tropic strain).
-
An HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase or GFP).
-
Transfection reagent.
-
Target cell line expressing CD4 and CCR5 (e.g., TZM-bl cells).
-
Test compound (Aplaviroc) at various concentrations.
-
Cell culture medium and supplements.
-
Luminometer or flow cytometer for reporter gene detection.
Procedure:
-
Pseudovirus Production: Co-transfect the producer cells (293T) with the HIV-1 envelope expression plasmid and the HIV-1 backbone plasmid.
-
Harvest the cell culture supernatant containing the pseudoviruses after 48-72 hours.
-
Infection: Seed the target cells (TZM-bl) in a 96-well plate.
-
Pre-incubate the target cells with various concentrations of Aplaviroc for a short period (e.g., 1 hour).
-
Add the pseudovirus supernatant to the wells containing the cells and Aplaviroc.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Detection: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence. For GFP, measure the percentage of fluorescent cells by flow cytometry.
-
The concentration of Aplaviroc that reduces reporter gene expression by 50% (IC50) is calculated.
Resistance
Resistance to Aplaviroc can emerge through a mechanism where the HIV-1 envelope glycoprotein adapts to utilize the drug-bound conformation of the CCR5 receptor for entry. This means that the virus is no longer fully inhibited by the presence of the drug. Studies have shown that mutations in the V3 loop of the gp120 protein are key determinants of this resistance phenotype.
Clinical Development and Discontinuation
Aplaviroc showed promising antiviral activity in early clinical trials, with a 1.66 log10 reduction in plasma HIV-1 RNA levels after 10 days of monotherapy.[6] However, two Phase IIb studies, ASCENT and EPIC, were prematurely terminated in 2005 due to the occurrence of severe idiosyncratic hepatotoxicity in some patients.[7][8][12] The mechanism of this liver injury was not fully elucidated but was considered to be specific to the Aplaviroc molecule rather than a class effect of CCR5 antagonists.[7]
Conclusion
This compound (Aplaviroc) is a potent allosteric antagonist of the CCR5 co-receptor with a clear mechanism of action against R5-tropic HIV-1. Its ability to block viral entry at subnanomolar concentrations highlighted the potential of targeting host factors in antiretroviral therapy. While its clinical development was halted due to safety concerns, the study of Aplaviroc has provided valuable insights into the pharmacology of CCR5 antagonists and the mechanisms of HIV-1 entry and resistance. This knowledge continues to inform the development of safer and more effective entry inhibitors for the treatment of HIV-1 infection.
References
- 1. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 12. journals.asm.org [journals.asm.org]
GW695634: A Technical Overview of a Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW695634 was a promising investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. As a prodrug, this compound is rapidly converted in the body to its active form, GW678248, a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound and its active metabolite, GW678248, with a focus on its mechanism of action, antiviral activity, resistance profile, and pharmacokinetic properties. While the development of this compound was ultimately discontinued due to safety concerns, the data gathered during its investigation offers valuable insights for the ongoing development of novel NNRTIs.
Mechanism of Action
GW678248, the active form of this compound, is a member of the benzophenone class of NNRTIs.[1] Like other NNRTIs, it exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.[2][3] This binding is non-competitive with respect to the nucleoside triphosphate substrates. The interaction of GW678248 with this allosteric site induces a conformational change in the enzyme, distorting the polymerase active site and limiting the mobility of the "primer grip." This ultimately blocks the process of reverse transcription, preventing the conversion of the viral RNA genome into DNA and thereby halting the viral replication cycle.[2]
The NNRTI binding pocket is characterized by the presence of several key amino acid residues, including L100, K101, K103, V106, Y181, Y188, F227, W229, and P236, which are common sites for resistance mutations.[4] The specific interactions of benzophenone NNRTIs within this pocket contribute to their potency and resistance profile.
Antiviral Activity
GW678248 demonstrated potent antiviral activity against wild-type HIV-1 and a range of clinical isolates, including those with resistance to first-generation NNRTIs like nevirapine and efavirenz.
Table 1: In Vitro Antiviral Activity of GW678248 and Related Benzophenones against Wild-Type and NNRTI-Resistant HIV-1
| Compound | HIV-1 Strain | IC50 (nM) |
| GW678248 | Wild-Type | Data not available in a comprehensive table |
| NNRTI-Resistant Mutants | Data not available in a comprehensive table | |
| GW4511 | Wild-Type | ≤ 2 |
| 16 NNRTI Mutants | < 10 | |
| GW4751 | Wild-Type | ≤ 2 |
| 16 NNRTI Mutants | < 10 | |
| GW3011 | Wild-Type | ≤ 2 |
| 16 NNRTI Mutants | < 10 |
Note: Specific IC50 values for GW678248 against a comprehensive panel of mutants are not publicly available. The data for related benzophenones (GW4511, GW4751, GW3011) are presented as a reference for the class.[1]
Resistance Profile
A key feature of GW678248 was its activity against HIV-1 strains harboring common NNRTI resistance mutations, such as K103N and Y181C. This suggested a potential role for this compound in treating patients who had failed previous NNRTI-containing regimens. However, as with all NNRTIs, the potential for the development of resistance remains a concern.
Pharmacokinetics
This compound was developed as a prodrug to improve the oral bioavailability of GW678248. Preclinical studies in various animal models and early-phase human clinical trials were conducted to characterize its pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of this compound and GW678248 (Data not publicly available)
| Species | Compound | Dose | Cmax | Tmax | AUC | Half-life |
| Mouse | This compound | |||||
| GW678248 | ||||||
| Rat | This compound | |||||
| GW678248 | ||||||
| Dog | This compound | |||||
| GW678248 | ||||||
| Monkey | This compound | |||||
| GW678248 | ||||||
| Human | This compound | |||||
| GW678248 |
Note: Detailed quantitative pharmacokinetic data from preclinical and clinical studies are not available in the public domain.
Experimental Protocols
HIV-1 Reverse Transcriptase Enzyme Assay
The inhibitory activity of GW678248 against the HIV-1 RT enzyme was likely determined using a standardized enzymatic assay. A general protocol for such an assay is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP such as ³H-dTTP), and a suitable buffer containing MgCl₂ and DTT.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of the test compound (GW678248) for a specified period at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme-inhibitor solution.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined time.
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized, radiolabeled DNA is precipitated onto filter mats.
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Cell-Based Antiviral Assay (e.g., HeLa CD4 MAGI Assay)
The antiviral activity of GW678248 in a cellular context was likely assessed using a cell-based assay. A common method is the HeLa CD4 MAGI (multinuclear activation of a galactosidase indicator) assay:
-
Cell Seeding: HeLa CD4 MAGI cells, which are engineered to express the CD4 receptor and an HIV-1 LTR-driven β-galactosidase reporter gene, are seeded into 96-well plates.
-
Compound Addition: The cells are pre-incubated with serial dilutions of the test compound (GW678248).
-
Virus Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.
-
Cell Lysis and Staining: The cells are lysed, and a substrate for β-galactosidase (e.g., X-gal or a chemiluminescent substrate) is added.
-
Quantification: The activity of β-galactosidase, which is proportional to the level of HIV-1 replication, is measured using a spectrophotometer or luminometer.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.
Clinical Development and Discontinuation
This compound advanced into early-phase clinical trials in both healthy volunteers and HIV-1 infected individuals. These studies were designed to assess the safety, tolerability, and pharmacokinetics of the drug. While initial results were promising, the clinical development of this compound was ultimately discontinued. The specific safety concerns that led to this decision have not been detailed in publicly available literature.
Conclusion
This compound, through its active metabolite GW678248, represented a potent benzophenone NNRTI with a favorable in vitro resistance profile. Its development highlighted the potential of this chemical class to overcome resistance to earlier NNRTIs. Although its clinical journey was halted due to undisclosed safety issues, the research conducted on this compound contributes to the broader understanding of NNRTI structure-activity relationships, mechanisms of action, and the challenges of preclinical and clinical drug development. The data, though incomplete in the public domain, underscores the rigorous and multifaceted process of bringing a new antiretroviral agent from the laboratory to the clinic. Further investigation into the specific toxicological findings that led to its discontinuation could provide valuable lessons for the future design and development of safer and more effective NNRTIs.
References
- 1. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Prodrug GW695634: A Technical Overview of its Conversion to the Antiviral Agent GW678248
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the prodrug GW695634 and its metabolic conversion to the potent anti-HIV agent, GW678248. This document outlines the mechanism of bioconversion, relevant quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways.
Introduction
This compound was developed as a prodrug to improve the pharmaceutical properties of its active counterpart, GW678248. GW678248 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against wild-type and drug-resistant strains of HIV-1. The conversion of this compound to GW678248 is a critical step for its therapeutic efficacy. This process primarily occurs in vivo through enzymatic hydrolysis.
Prodrug Conversion: Mechanism and Metabolites
The principal metabolic pathway for the conversion of this compound to GW678248 is amide hydrolysis.[1] This biotransformation is catalyzed by endogenous proteinases, with potential involvement of vitamin K-dependent serine proteinases. The hydrolysis cleaves the N-propionyl sulfonamide group from this compound, releasing the active moiety, GW678248.
Studies in preclinical animal models, including mice, rats, and monkeys, have demonstrated that following oral administration of radiolabeled this compound, the primary route of metabolic clearance is indeed amide hydrolysis.[1] Fecal elimination is the main route of excretion for the metabolites.[1] In addition to the primary active metabolite GW678248, at least six other metabolites resulting from the amide hydrolysis of both this compound and GW678248 have been observed in these preclinical studies.[1]
Quantitative Data: Antiviral Activity of GW678248
The active metabolite, GW678248, is a potent inhibitor of HIV-1 reverse transcriptase. Its efficacy has been demonstrated in various in vitro assays against both wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the 50% inhibitory concentrations (IC₅₀) from these studies.
| HIV-1 Strain | GW678248 IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
| Wild-Type (WT) | 0.5 | Efavirenz: N/A |
| K103N Mutant | 1 | Efavirenz: N/A |
| Y181C Mutant | 0.7 | Nevirapine: N/A |
Table 1: In vitro antiviral activity of GW678248 against wild-type and key NNRTI-resistant HIV-1 strains.[2][3]
| HIV-1 Isogenic Strain | GW678248 IC₅₀ (nM) |
| Wild-Type (WT) | ≤21 |
| L100I | ≤21 |
| K101E | ≤21 |
| K103N | ≤21 |
| V106A/I/M | ≤21 |
| V108I | ≤21 |
| E138K | ≤21 |
| Y181C | ≤21 |
| Y188C | ≤21 |
| Y188L | ≤21 |
| G190A/E | ≤21 |
| P225H | ≤21 |
| P236L | ≤21 |
| V106I, E138K, P236L Mutant | 86 |
Table 2: Inhibitory activity of GW678248 against a panel of HIV-1 isogenic strains with single or double mutations associated with NNRTI resistance.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound conversion and GW678248 activity.
In Vitro Prodrug Conversion Assay
This protocol describes a general method for assessing the conversion of this compound to GW678248 using human liver subcellular fractions.
Objective: To determine the rate and extent of this compound hydrolysis to GW678248 in a simulated metabolic environment.
Materials:
-
This compound
-
GW678248 (as a reference standard)
-
Human liver microsomes (e.g., from a commercial supplier)
-
Human liver S9 fraction
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes or S9 fraction.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the prodrug should be within a relevant range for kinetic analysis (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Quenching the Reaction:
-
At each time point, quench the reaction by adding a cold solution of acetonitrile containing an internal standard. This will precipitate the proteins and stop the enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Quantification by LC-MS/MS:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and the newly formed GW678248.
-
Develop a standard curve for both this compound and GW678248 to allow for accurate quantification.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of GW678248 against HIV-1 reverse transcriptase.
Objective: To quantify the IC₅₀ of GW678248 against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)
-
GW678248
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare serial dilutions of GW678248 in the assay buffer.
-
In a reaction plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the dNTP mix (including [³H]dTTP).
-
Add the different concentrations of GW678248 to the wells. Include control wells with no inhibitor.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Terminate the reaction by spotting the reaction mixture onto glass fiber filters.
-
Precipitate the newly synthesized DNA by immersing the filters in cold TCA.
-
Wash the filters several times with TCA and then with ethanol to remove unincorporated nucleotides.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]dTTP is proportional to the RT activity.
-
-
Data Analysis:
-
Plot the percentage of RT inhibition against the logarithm of the GW678248 concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Prodrug activation pathway of this compound to GW678248.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonnucleoside Reverse Transcriptase Inhibitors Reduce HIV-1 Production from Latently Infected Resting CD4+ T Cells following Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of GW695634: A Deep Dive into Benzophenone-Based NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of GW695634, a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW678248. We will delve into the structure-activity relationships (SAR) of the benzophenone core, detailing the impact of various structural modifications on anti-HIV activity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate further research and development in this area.
Introduction: The Benzophenone Scaffold in NNRTI Discovery
This compound emerged from a high-throughput screening effort that identified the benzophenone scaffold as a promising template for the development of NNRTIs.[1][2] While initial leads showed activity, extensive optimization was required to achieve potency against clinically relevant, drug-resistant strains of HIV-1. This compound is a prodrug designed to improve the pharmaceutical properties of its active form, GW678248. The core of this guide will focus on the SAR of analogs of GW678248.
The mechanism of action for this class of compounds involves allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å from the polymerase active site, inducing a conformational change that inhibits DNA synthesis.[3][4]
Structure-Activity Relationship (SAR) of Benzophenone Analogs
The development of GW678248 involved systematic modifications of the benzophenone core, which can be divided into three main regions: the A-ring, the B-ring, and the C-ring linker and substituent. The following sections and tables summarize the key findings from these SAR studies.
A-Ring Modifications
Modifications to the A-ring of the benzophenone scaffold were crucial for improving potency against NNRTI-resistant HIV-1 strains.
Table 1: SAR of A-Ring Modifications
| Compound | R¹ | R² | R³ | IC₅₀ (nM, WT HIV-1 IIIB) | IC₅₀ (nM, Y181C Mutant) |
| 1 | H | H | H | >1000 | >1000 |
| 2 | OCH₃ | H | H | 110 | 1000 |
| 3 | OH | H | H | 120 | 1000 |
| 4 | OCH₂CO₂Et | H | H | 100 | 1000 |
| 5 | OCH₂CONH₂ | H | H | 30 | 1000 |
| 6 | H | Cl | H | 10 | 100 |
| 7 | H | Cl | Cl | 5 | 50 |
Data sourced from J. Med. Chem. 2005, 48, 7, 2534–2547.[1]
B-Ring and C-Ring Modifications
Substitution on the B-ring and modifications to the C-ring linker and its substituents were explored to enhance binding affinity and overall antiviral activity.
Table 2: SAR of B-Ring and C-Ring Modifications
| Compound | B-Ring Substitution | C-Ring Linker | C-Ring Substituent | IC₅₀ (nM, WT HxB2) | IC₅₀ (nM, K103N Mutant) | IC₅₀ (nM, Y181C Mutant) |
| 42a | 3-Cl, 5-CN | -OCH₂CONH- | -SO₂NH₂ | 2.0 | 5.0 | 3.0 |
| 42b | 3-Cl, 5-CN | -OCH₂CONH- | -NHCONH₂ | 1.5 | 4.0 | 2.5 |
| 42c | 3-Cl, 5-CN | -OCH₂CONH- | -OCH₃ | 3.0 | 8.0 | 5.0 |
| 42d | 3-Cl, 5-CN | -OCH₂CONH- | -SO₂NHCH(CH₃)₂ | 0.8 | 1.5 | 1.0 |
| 70h (GW678248) | 3-Cl, 5-CN | -OCH₂CONH- | -SO₂NHCH₂CH₂CH₃ | 0.5 | 1.0 | 0.7 |
Data sourced from J. Med. Chem. 2005, 48, 7, 2534–2547.[1]
Experimental Protocols
General Synthesis of Benzophenone Analogs
The synthesis of the benzophenone analogs generally involves a Grignard reaction between a substituted phenylmagnesium bromide (A-ring precursor) and a substituted benzoyl chloride or Weinreb amide (B-ring precursor). Further modifications, such as etherification of a phenolic hydroxyl group on the A-ring followed by amide coupling, are then performed to introduce the C-ring linker and substituents.
DOT Script for Synthetic Workflow:
Caption: General synthetic scheme for benzophenone-based NNRTIs.
Anti-HIV Activity Assays
This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathic effects.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 (e.g., IIIB strain) is added to the wells.
-
Incubation: The plates are incubated for 5 days at 37°C.
-
Readout: Cell viability is assessed using a colorimetric method, such as the MTT assay. The concentration of compound that protects 50% of cells from viral cytopathicity is determined as the IC₅₀.
This assay is used to determine the antiviral activity against various HIV-1 strains, including resistant mutants.
-
Cell Seeding: HeLa-CD4-LTR-β-gal cells are plated in 96-well plates.
-
Compound and Virus Addition: Test compounds and the appropriate HIV-1 strain are added to the cells.
-
Incubation: Plates are incubated for 48 hours.
-
Detection: The expression of β-galactosidase, which is under the control of the HIV-1 LTR promoter, is quantified using a chemiluminescent or colorimetric substrate. The reduction in β-galactosidase activity corresponds to the inhibition of viral replication.
DOT Script for Anti-HIV Assay Workflow:
Caption: Workflow for in vitro anti-HIV activity assays.
Mechanism of Action and Signaling Pathway
GW678248 and its analogs are non-nucleoside reverse transcriptase inhibitors. They do not directly compete with the incoming deoxynucleoside triphosphates (dNTPs). Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that distorts the polymerase active site and limits the mobility of the p66 "thumb" subdomain. This ultimately blocks the synthesis of viral DNA.
DOT Script for NNRTI Mechanism of Action:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preclinical Pharmacology of GW695634: A Technical Overview of a Discontinued NNRTI Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: GW695634 was developed as a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW678248, intended for the treatment of HIV-1 infections. Preclinical studies demonstrated that GW678248 exhibited significant in vitro activity against both wild-type and NNRTI-resistant strains of HIV-1. However, the clinical development of this compound was ultimately discontinued due to undisclosed safety concerns that arose during a Phase I clinical trial. This guide provides a comprehensive summary of the publicly available preclinical pharmacology of this compound and its active metabolite, GW678248, including in vitro efficacy, and pharmacokinetic data.
Introduction
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV/AIDS. It is a prodrug that is metabolized in the body to its active form, GW678248. As an NNRTI, GW678248 allosterically inhibits the HIV-1 reverse transcriptase, an essential enzyme for viral replication. The development of this compound was discontinued due to safety issues.[1]
Mechanism of Action
GW678248, the active metabolite of this compound, is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
In Vitro Pharmacology of GW678248
The primary preclinical evaluation of the pharmacological activity was conducted on GW678248, the active form of the prodrug this compound.
Biochemical Assays
GW678248 demonstrated potent inhibitory activity against purified wild-type and mutant HIV-1 reverse transcriptase in biochemical assays.[2]
| Target | IC50 (nM) |
| Wild-Type HIV-1 RT | 0.8 - 6.8 |
| Mutant HIV-1 RT | 0.8 - 6.8 |
| Table 1: Inhibitory activity of GW678248 in biochemical assays.[2] |
Cell-Based Antiviral Assays
In cell culture assays using HeLa CD4 MAGI cells, GW678248 effectively inhibited the replication of various HIV-1 strains, including those with mutations conferring resistance to other NNRTIs.[2]
| HIV-1 Strain | IC50 (nM) |
| Wild-Type | ≤21 |
| NNRTI-Resistant Mutants | ≤21 |
| V106I, E138K, and P236L triple mutant | 86 |
| Table 2: Antiviral activity of GW678248 in HeLa CD4 MAGI cell culture.[2] |
In MT-4 cells and human peripheral blood mononuclear cells (PBMCs), GW678248 showed potent anti-HIV-1 activity.[3]
| Cell Type | IC50 (nM) |
| MT-4 cells | 1.0 |
| Human PBMCs | 0.4 |
| Table 3: Anti-HIV-1 activity of GW678248 in different cell types.[3] |
Cytotoxicity and Selectivity
Cytotoxicity studies indicated that GW678248 has a favorable selectivity index. The 50% cytotoxicity concentration (CC50) was found to be greater than the compound's solubility, resulting in a selectivity index of over 2,500-fold for wild-type, Y181C, and K103N HIV-1 strains.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound and GW678248 are not publicly available. The following are generalized descriptions of the methodologies typically employed in such studies.
Reverse Transcriptase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Procedure Outline:
-
Enzyme and Substrate Preparation: Purified recombinant HIV-1 reverse transcriptase is prepared along with a template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is typically labeled (e.g., with a radioisotope or a fluorescent tag).
-
Compound Dilution: A series of dilutions of the test compound (GW678248) are prepared.
-
Reaction Incubation: The enzyme, substrates, and various concentrations of the test compound are incubated together in a reaction buffer at an optimal temperature.
-
Detection of Activity: The amount of newly synthesized DNA is quantified. This can be done by measuring the incorporation of the labeled dNTP.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by fitting the data to a dose-response curve.
HeLa CD4 MAGI Cell-Based Antiviral Assay (Generalized Protocol)
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Procedure Outline:
-
Cell Culture: HeLa CD4 MAGI cells, which are engineered to express the CD4 receptor and contain an HIV-1 LTR-driven β-galactosidase reporter gene, are cultured.
-
Infection: The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound (GW678248).
-
Incubation: The infected cells are incubated for a period to allow for viral replication and expression of the reporter gene.
-
Detection of Infection: The cells are lysed, and the activity of β-galactosidase is measured, typically using a colorimetric or chemiluminescent substrate. The amount of reporter gene expression is proportional to the level of viral replication.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces viral replication by 50%.
Preclinical Pharmacokinetics and Metabolism
The disposition and metabolism of radiolabeled this compound were studied in mice, rats, and monkeys following oral administration. The primary route of metabolic clearance was identified as amide hydrolysis, converting the prodrug this compound to the active compound GW678248. The main route of elimination of the administered dose was in the feces, accounting for 46% to 75% of the dose across the species studied.[2]
Intravenous pharmacokinetic studies of the active metabolite, GW678248, demonstrated relatively low clearance in rats, dogs, and cynomolgus monkeys.[4]
Toxicology and Safety
The development of this compound was discontinued due to safety issues that emerged during clinical development.[1] A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in HIV-1 infected adults, but the specific adverse events that led to the termination of the program have not been detailed in publicly available documents.[5]
Conclusion
This compound, through its active metabolite GW678248, demonstrated potent preclinical anti-HIV-1 activity against both wild-type and NNRTI-resistant viral strains. The compound exhibited a favorable in vitro selectivity profile. Pharmacokinetic studies in animals indicated that the prodrug was effectively converted to the active compound and that the active compound had low clearance. Despite these promising preclinical findings, the development of this compound was halted due to safety concerns identified in early clinical trials. The specific nature of these safety issues remains undisclosed. This technical summary encapsulates the publicly available preclinical data for this discontinued NNRTI candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line HeLa-MAGI (CVCL_D259) [cellosaurus.org]
- 4. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edelweisspublications.com [edelweisspublications.com]
A Technical Deep Dive into GW695634: A Novel NNRTI for Efavirenz-Resistant HIV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant HIV strains poses a significant challenge to effective long-term antiretroviral therapy. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is often rendered ineffective by mutations in the HIV-1 reverse transcriptase (RT) enzyme. This technical guide provides an in-depth analysis of GW695634, a prodrug of the potent NNRTI GW678248, which has demonstrated significant efficacy against efavirenz-resistant HIV-1. This document details the mechanism of action, quantitative antiviral activity, and the experimental protocols utilized in the evaluation of this promising compound.
Introduction to this compound and its Active Metabolite, GW678248
This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, GW678248, through amide hydrolysis. GW678248 is a novel benzophenone NNRTI designed to exhibit potent antiviral activity against a broad spectrum of NNRTI-resistant HIV-1 variants, including those resistant to efavirenz and nevirapine.[1] Its chemical structure allows for flexible binding within the NNRTI binding pocket of the HIV-1 reverse transcriptase, enabling it to maintain activity against mutant forms of the enzyme.
Mechanism of Action
Like other NNRTIs, GW678248 is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the "thumb" and "finger" subdomains of the reverse transcriptase. This allosteric inhibition ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. The unique structural features of GW678248, belonging to the diaryl ether class of NNRTIs, are thought to allow for more robust interactions within the binding pocket, even in the presence of mutations that typically confer resistance to first-generation NNRTIs.
Quantitative Antiviral Activity
GW678248 has demonstrated potent in vitro activity against both wild-type (WT) HIV-1 and a panel of clinical isolates and site-directed mutants harboring key efavirenz resistance mutations. The following tables summarize the 50% inhibitory concentrations (IC50) from various cell-based assays.
Table 1: Antiviral Activity of GW678248 and Comparator NNRTIs against Wild-Type HIV-1
| Compound | Cell Type | IC50 (nM) |
| GW678248 | MT-4 | 1.0 |
| GW678248 | PBMCs | 0.4 |
| Efavirenz | MT-4 | 1.1 |
| Efavirenz | PBMCs | 0.5 |
| Nevirapine | MT-4 | >100 |
| Nevirapine | PBMCs | 37 |
Data compiled from Dornsife et al., 2005.[1]
Table 2: Antiviral Activity of GW678248 against NNRTI-Resistant HIV-1 Mutants (HeLa MAGI Assay)
| HIV-1 Mutant | GW678248 IC50 (nM) | Efavirenz IC50 (nM) | Nevirapine IC50 (nM) |
| Wild-Type | 0.8 | 0.7 | 18 |
| K103N | 0.7 | 44 | >1000 |
| Y181C | 1.1 | 1.2 | >1000 |
| V106I | 1.1 | 0.9 | 23 |
| P236L | 0.9 | 0.6 | 12 |
| V106A | 3.4 | 1.1 | >1000 |
| V106I/P236L | 7.0 | 1.2 | 36 |
Data compiled from Dornsife et al., 2005.[1]
Of note, GW678248 retains remarkable potency against the K103N mutation, a common pathway for efavirenz resistance, with a negligible shift in IC50 compared to wild-type virus.[1] While a modest increase in IC50 is observed against the V106A and the double mutant V106I/P236L, the activity remains in the low nanomolar range.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of GW678248.
MT-4 Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1-induced cytopathic effects in the MT-4 human T-cell line.
References
In Vivo Metabolic Fate of Novel Chemical Entities: A Methodological Guide
Disclaimer: As of November 2025, detailed information on the specific in vivo metabolic pathway of GW695634 is not publicly available in the scientific literature based on the conducted search. Therefore, this document provides a comprehensive, in-depth technical guide outlining the standard methodologies and approaches used to elucidate the in vivo metabolic pathways of novel chemical entities for researchers, scientists, and drug development professionals. The presented data, pathways, and experimental workflows are illustrative and based on established principles of drug metabolism research.
Introduction to In Vivo Drug Metabolism Studies
The investigation of a drug's metabolic pathway is a cornerstone of the drug development process. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety.[1][2][3][4] In vivo metabolism studies are designed to identify the metabolic fate of a drug candidate in living organisms, providing insights into potential drug-drug interactions, toxic metabolites, and inter-species differences in metabolism.[5][6][7]
The primary objectives of in vivo metabolism studies are:
-
To identify the major metabolites of the parent drug.
-
To elucidate the primary metabolic pathways.
-
To determine the enzymes responsible for the biotransformation.
-
To quantify the exposure to both the parent drug and its metabolites.
-
To assess the routes and rates of excretion.
Experimental Design for In Vivo Metabolism Studies
A typical in vivo metabolism study involves the administration of the drug candidate to a relevant animal model, followed by the collection and analysis of biological samples over a defined period.
Animal Models
The choice of animal species is a critical aspect of the study design, aiming to select a species whose metabolic profile is most predictive of humans. Common animal models include:
-
Rodents (Rats, Mice): Often used in early-stage discovery due to their small size, cost-effectiveness, and well-characterized physiology.[5][6][8][9]
-
Non-rodents (Dogs, Monkeys): Utilized in later-stage preclinical development as their metabolic pathways can be more similar to humans.[5]
-
Human Studies: Conducted during clinical trials to definitively characterize the metabolic fate in humans.[5]
Dosing and Sample Collection
The drug is typically administered orally or intravenously. To facilitate the detection and identification of all metabolites, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is often used.
Table 1: Illustrative Sample Collection Schedule in a Rat Metabolism Study
| Time Point | Blood (Plasma) | Urine | Feces | Bile (if cannulated) |
| Pre-dose | ✓ | ✓ | ✓ | ✓ |
| 0.5 hr | ✓ | |||
| 1 hr | ✓ | |||
| 2 hr | ✓ | |||
| 4 hr | ✓ | |||
| 8 hr | ✓ | ✓ | ✓ | |
| 12 hr | ✓ | ✓ | ||
| 24 hr | ✓ | ✓ | ✓ | ✓ |
| 48 hr | ✓ | ✓ | ||
| 72 hr | ✓ | ✓ |
Sample Analysis
Collected biological samples are processed and analyzed using a combination of chromatographic and spectrometric techniques to separate, detect, and identify the parent drug and its metabolites.
Figure 1: Generalized experimental workflow for in vivo metabolism studies.
Key Metabolic Pathways and Enzymes
Drug metabolism is broadly categorized into Phase I and Phase II reactions. The purpose of these reactions is to make the drug more water-soluble to facilitate its excretion from the body.[1]
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the parent molecule. The most common Phase I reactions are oxidation, reduction, and hydrolysis.
-
Oxidation: Primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[5][7][10]
-
Hydrolysis: Carried out by esterases and amidases.
-
Reduction: Mediated by various reductase enzymes.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Mediated by sulfotransferases (SULTs).
-
Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs).[11]
-
Acetylation: Carried out by N-acetyltransferases (NATs).
-
Amino Acid Conjugation: Involves the addition of amino acids like glycine or taurine.[6]
Figure 2: Overview of Phase I and Phase II metabolic pathways.
Analytical Methodologies for Metabolite Identification
Modern analytical techniques are essential for the successful identification and characterization of drug metabolites, which are often present at low concentrations in complex biological matrices.[12]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are used to separate the parent drug from its metabolites in a biological sample prior to detection.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for the detection and structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are widely used.[8][13]
Table 2: Illustrative Metabolite Profile of a Hypothetical Compound in Rat Plasma
| Metabolite ID | Proposed Biotransformation | m/z (measured) | Retention Time (min) | Relative Abundance (%) |
| Parent | - | 450.2315 | 5.8 | 35 |
| M1 | Hydroxylation | 466.2264 | 4.2 | 25 |
| M2 | N-dealkylation | 422.1998 | 5.1 | 15 |
| M3 | Glucuronide of M1 | 642.2580 | 2.5 | 10 |
| M4 | Oxidative deamination | 435.2043 | 3.7 | 8 |
| M5 | Sulfate conjugate | 530.1832 | 2.1 | 7 |
Data Interpretation and Reporting
The final step in a metabolism study is to integrate all the analytical data to construct a comprehensive metabolic map of the drug candidate. This involves proposing the structures of the identified metabolites and outlining the biotransformation pathways.
Figure 3: The logical relationship between the stages of drug disposition (ADME).
Conclusion
While specific data for this compound remains elusive, the principles and methodologies outlined in this guide represent the current state-of-the-art for elucidating the in vivo metabolic pathways of new chemical entities. A thorough understanding of these processes is indispensable for the successful development of safe and effective medicines. The combination of well-designed in vivo studies and powerful analytical technologies allows researchers to build a comprehensive picture of a drug's journey through the body.
References
- 1. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of lovastatin. V. Species differences in in vivo metabolite profiles of mouse, rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of cerivastatin in mice, rats, and dogs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of phenprocoumon in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of atrazine biotransformation by human and murine glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An integrated strategy for in vivo metabolite profiling using high-resolution mass spectrometry based data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for GW695634 in HIV Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW695634 is a novel therapeutic agent developed for the treatment of Human Immunodeficiency Virus (HIV) infections. It functions as a prodrug, which upon administration, is metabolized in the body to its active form, GW678248. This active metabolite is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical class of antiretroviral drugs that specifically target and inhibit the activity of the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is essential for the conversion of the viral RNA genome into DNA, a crucial step for the integration of the viral genetic material into the host cell's genome and subsequent viral replication. By inhibiting this process, GW678248 effectively halts the HIV life cycle, preventing the virus from propagating.[1][2] Notably, GW678248 has demonstrated significant antiviral activity against both wild-type HIV-1 and strains that have developed resistance to other commonly used NNRTIs like efavirenz and nevirapine.[2][3]
Mechanism of Action
This compound, through its active form GW678248, exerts its anti-HIV effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding site is allosteric, meaning it is distinct from the active site where the enzyme binds to its natural substrates (deoxynucleotide triphosphates). The binding of GW678248 induces a conformational change in the enzyme, which distorts the active site and significantly reduces its catalytic activity. This non-competitive inhibition effectively prevents the synthesis of viral DNA from the RNA template, thereby inhibiting a critical step in the viral replication cycle.
Quantitative Data Summary
The antiviral potency of the active metabolite of this compound, GW678248, has been evaluated against various strains of HIV-1 in cell-based assays. The following table summarizes the 50% inhibitory concentrations (IC50) obtained from a HeLa CD4 MAGI cell culture virus replication assay.[3][4]
| HIV-1 Strain | Associated NNRTI Resistance Mutations | IC50 (nM) |
| Wild-Type (WT) | - | ≤21 |
| L100I | L100I | ≤21 |
| K101E | K101E | ≤21 |
| K103N | K103N | ≤21 |
| V106A | V106A | ≤21 |
| Y181C | Y181C | ≤21 |
| Y188L | Y188L | ≤21 |
| G190A | G190A | ≤21 |
| P236L | P236L | ≤21 |
| Mutant from serial passage | V106I, E138K, P236L | 86 |
Data sourced from "Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor".[3][4]
Experimental Protocols
Cell-Based Assay for HIV-1 Inhibition using a Luciferase Reporter Gene System
This protocol describes a cell-based assay to determine the inhibitory activity of this compound (or its active metabolite GW678248) against HIV-1 replication using a reporter cell line, such as TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an integrated HIV-1 LTR-luciferase reporter gene.
Materials:
-
TZM-bl cells (or a similar HeLa-based reporter cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
This compound or GW678248 compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance:
-
Maintain TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Cell Plating:
-
On the day before the assay, trypsinize and resuspend TZM-bl cells in fresh growth medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound or GW678248 in growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid cytotoxicity.
-
Include a "no drug" control (vehicle only) and a "cells only" control (no virus, no drug).
-
Carefully remove the medium from the plated cells and add 50 µL of the diluted compound to the appropriate wells.
-
-
Virus Infection:
-
Dilute the HIV-1 virus stock in growth medium to a predetermined titer that yields a high signal-to-background ratio in the luciferase assay.
-
Add 50 µL of the diluted virus to each well, except for the "cells only" control wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant from each well.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the cell-based HIV inhibition assay.
Caption: Mechanism of HIV-1 inhibition by this compound's active metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The disposition and metabolism of this compound: a non-nucleoside reverse transcriptase inhibitor (NNRTi) for treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Reverse Transcriptase Activity Inhibition by GW695634
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW695634 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and functions as a prodrug for its active metabolite, GW678248.[1][2][3] NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1. They work by binding to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound's active form, GW678248, on HIV-1 reverse transcriptase using a colorimetric assay.
Data Presentation
The inhibitory potency of the active metabolite of this compound, GW678248, against HIV-1 reverse transcriptase has been determined in both biochemical and cell-based assays. The 50% inhibitory concentrations (IC₅₀) are summarized below.
| Assay Type | Target | IC₅₀ Range (nM) | Reference |
| Biochemical Assay | Wild-Type HIV-1 Reverse Transcriptase | 0.8 - 6.8 | [1][4][5] |
| Cell Culture Assay | Wild-Type HIV-1 | ≤ 21 | [1][4] |
| Cell Culture Assay | NNRTI-Resistant HIV-1 Strains | ≤ 21 | [1][4] |
| Cell Culture Assay | V106I, E138K, P236L Mutant HIV-1 | 86 | [1][4] |
Signaling Pathway: Mechanism of NNRTI Action
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like GW678248 (the active form of this compound) bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding site is located approximately 10 Å from the catalytic site. The binding of the NNRTI induces a conformational change in the enzyme, which alters the positioning of key residues in the catalytic site. This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphate substrates, thus halting DNA synthesis.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The disposition and metabolism of this compound: a non-nucleoside reverse transcriptase inhibitor (NNRTi) for treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cytotoxicity Assessment of GW695634 in Human Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW695634 is identified as a non-nucleoside reverse transcriptase inhibitor that has been investigated for the treatment of HIV infection[1]. As with any therapeutic candidate, evaluating its safety profile is a critical component of preclinical development. Peripheral Blood Mononuclear Cells (PBMCs), a heterogeneous population of immune cells including lymphocytes (T cells, B cells, NK cells) and monocytes, are essential for a functioning immune system[2]. Assessing the cytotoxic potential of drug candidates like this compound against these cells is crucial for identifying potential immunotoxicity. Drug-induced effects on PBMCs can modulate the cellular and extracellular microenvironment, which is vital for adaptive immune activation[2].
These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in human PBMCs using three common in vitro methods: the MTT assay for cell viability, the LDH release assay for membrane integrity, and a caspase-3 activity assay for apoptosis.
Data Presentation
The following table summarizes hypothetical quantitative data from the assessment of this compound cytotoxicity in PBMCs after a 24-hour incubation period.
| This compound Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Caspase-3 Activity (Fold Increase) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 98.2 ± 5.1 | 6.1 ± 1.5 | 1.2 ± 0.2 |
| 10 | 91.5 ± 6.3 | 12.8 ± 2.4 | 2.5 ± 0.4 |
| 25 | 75.4 ± 7.2 | 28.9 ± 3.1 | 4.8 ± 0.6 |
| 50 | 52.1 ± 8.0 | 45.3 ± 4.5 | 7.1 ± 0.8 |
| 100 | 28.7 ± 5.9 | 68.7 ± 5.2 | 9.3 ± 1.1 |
| 200 | 10.3 ± 3.4 | 85.4 ± 4.8 | 9.8 ± 1.0 |
Experimental Workflow
Experimental Protocols
Isolation of Human PBMCs
This protocol is based on density gradient centrifugation using Ficoll-Paque[3].
Materials:
-
Whole human blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Centrifuge with a swinging-bucket rotor
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 20 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a fresh 50 mL tube, minimizing mixing of the layers.
-
Centrifuge at 450 x g for 30 minutes at room temperature with the brake turned off[4].
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the distinct white layer of PBMCs (the "buffy coat") into a new 50 mL tube[4].
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using the Trypan Blue exclusion method.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Adjust the PBMC suspension to a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate[3].
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and medium-only blank wells.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere[3].
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader[5].
-
Calculate cell viability as follows: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
Protocol 2: Membrane Integrity Assessment (LDH Release Assay)
This colorimetric assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes[6][7].
Materials:
-
Cell cultures treated as in the MTT assay (Steps 1-4)
-
LDH Cytotoxicity Assay Kit (containing lysis solution, substrate mix)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Prepare the 96-well plate with PBMCs and this compound as described previously (MTT protocol, steps 1-4).
-
After the 24-hour incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells[8][9].
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate[2][8].
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing supernatant and incubate for up to 30 minutes at room temperature, protected from light[2][7].
-
Measure the absorbance at 490 nm using a microplate reader[2][8].
-
Calculate cytotoxicity as follows: % Cytotoxicity = [(Sample_value - Low_control) / (High_control - Low_control)] * 100
Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)
This assay detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore that can be quantified.
Materials:
-
Isolated PBMCs (1-5 x 10^6 cells per sample)
-
This compound stock solution
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, DTT)
-
Microcentrifuge tubes
-
96-well plate
-
Microplate reader
Protocol:
-
Treat 1-5 x 10^6 PBMCs per condition with the desired concentrations of this compound in culture tubes for the desired time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Pellet the cells by centrifugation at 10,000 x g for 1 minute.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge for 1 minute at 10,000 x g to pellet debris. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of each lysate.
-
Load 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer into each well of a 96-well plate.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration) to each well. Mix gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the samples at 405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Potential Signaling Pathway
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the cytotoxic effects of this compound on human PBMCs. By employing a multi-assay approach that evaluates cell metabolism, membrane integrity, and specific apoptotic pathways, researchers can gain a comprehensive understanding of the compound's potential immunotoxicity. This information is invaluable for the safety assessment and continued development of this compound and other novel therapeutic agents.
References
- 1. tebubio.com [tebubio.com]
- 2. takara.co.kr [takara.co.kr]
- 3. echemi.com [echemi.com]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. glpbio.com [glpbio.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
Application Note and Protocol for the Quantification of GW695634 and GW678248 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW678248 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3][4] GW695634 is a prodrug of GW678248, designed to improve its pharmacokinetic properties.[3][4] Accurate quantification of both the prodrug (this compound) and the active compound (GW678248) in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
This document provides a detailed protocol for the simultaneous quantification of this compound and GW678248 in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established principles for the bioanalysis of small molecules in biological matrices.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
GW678248, the active metabolite of this compound, targets the HIV-1 reverse transcriptase enzyme. This enzyme is critical for the replication of the virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. As an NNRTI, GW678248 binds to a hydrophobic pocket in the reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.
Experimental Protocols
This section details the materials and procedures for the quantification of this compound and GW678248 in plasma.
Materials and Reagents
-
This compound and GW678248 reference standards
-
Stable isotope-labeled internal standards (SIL-IS) for this compound and GW678248 (e.g., ¹³C₆-GW695634 and ¹³C₆-GW678248)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, GW678248, and their respective SIL-IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and GW678248 stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of the SIL-IS in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting a wide range of analytes from plasma.
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-0.5 min: 20% B0.5-2.5 min: 20-90% B2.5-3.0 min: 90% B3.0-3.1 min: 90-20% B3.1-4.0 min: 20% B |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | Fragment 1 |
| This compound SIL-IS | [M+H]⁺ | Fragment 1 |
| GW678248 | [M+H]⁺ | Fragment 2 |
| GW678248 SIL-IS | [M+H]⁺ | Fragment 2 |
Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the individual compounds into the mass spectrometer.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range, typically with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison and assessment of the method's performance.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
| GW678248 | 1 - 1000 | ≥ 0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LLOQ | 1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| High | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| GW678248 | LLOQ | 1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| High | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | Consistent and reproducible | Within acceptable limits |
| High | Consistent and reproducible | Within acceptable limits | |
| GW678248 | Low | Consistent and reproducible | Within acceptable limits |
| High | Consistent and reproducible | Within acceptable limits |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of this compound and GW678248 in human plasma. This method is suitable for supporting pharmacokinetic and other clinical studies during the development of this novel antiretroviral therapy. Adherence to the detailed protocol and thorough validation are essential for ensuring the generation of high-quality data.
References
- 1. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Anti-HIV Compounds
Disclaimer: Specific in vivo efficacy data for the compound GW695634 in animal models is not publicly available. The following application notes and protocols are representative examples based on common practices for evaluating anti-HIV-1 agents in relevant animal models. The data presented is illustrative and should not be considered as actual experimental results for this compound.
Introduction
The evaluation of novel antiretroviral agents is a critical component of the drug development pipeline. In vivo efficacy studies in relevant animal models are essential for determining the potential of a drug candidate to progress to clinical trials. These studies provide crucial information on antiviral activity, pharmacokinetics, and safety in a living organism. This document outlines the principles and provides example protocols for assessing the in vivo efficacy of an investigational anti-HIV-1 compound, using this compound as a placeholder, in two widely utilized animal models: the humanized mouse model and the non-human primate (NHP) model.
Signaling Pathway of HIV-1 Entry and a Potential Mechanism of Action
The entry of HIV-1 into a host cell is a multi-step process that presents several targets for therapeutic intervention. A simplified representation of this pathway is depicted below. An investigational compound like this compound could potentially inhibit various stages of the viral lifecycle, such as reverse transcription, which is a common target for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Caption: Simplified pathway of HIV-1 entry and reverse transcription, with a potential point of inhibition for a non-nucleoside reverse transcriptase inhibitor (NNRTI) like this compound.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating an anti-HIV compound in an animal model involves several key stages, from animal preparation to data analysis.
Caption: General experimental workflow for in vivo efficacy testing of an anti-HIV compound.
Protocol 1: In Vivo Efficacy in a Humanized Mouse Model
1. Objective: To evaluate the antiviral efficacy of a test compound against HIV-1 in a humanized mouse model (e.g., hu-HSC mice).
2. Materials:
-
Humanized mice (e.g., NSG mice engrafted with human hematopoietic stem cells)
-
HIV-1 viral stock (e.g., NL4-3)
-
Test compound (e.g., this compound) and vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies
-
Reagents for plasma viral load quantification (qRT-PCR)
-
Reagents for immunophenotyping (flow cytometry)
3. Experimental Procedure:
-
Animal Acclimatization: House animals in a specific pathogen-free facility for at least one week prior to the study.
-
Baseline Measurements: Collect pre-infection blood samples to determine baseline human CD4+ T-cell counts.
-
HIV-1 Challenge: Infect mice intravenously or intraperitoneally with a predetermined dose of HIV-1.
-
Treatment Groups: Randomize infected animals into treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle control
-
Group 2: Test compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: Test compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., a known antiretroviral drug)
-
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 7 days). Administer the test compound and vehicle daily via oral gavage for a defined period (e.g., 14-21 days).
-
Monitoring:
-
Collect blood samples weekly to monitor plasma viral load and CD4+ T-cell counts.
-
Monitor animal health (body weight, clinical signs) daily.
-
-
Endpoint: At the end of the treatment period, euthanize animals and collect blood and tissues (e.g., spleen, lymph nodes) for final analysis.
4. Data Presentation (Illustrative Data):
Table 1: Plasma Viral Load in HIV-1 Infected Humanized Mice
| Treatment Group | Day 0 (copies/mL) | Day 7 (copies/mL) | Day 14 (copies/mL) | Day 21 (copies/mL) | Log Reduction (Day 21 vs Day 7) |
| Vehicle Control | <50 | 4.5 x 10^5 | 1.2 x 10^6 | 2.5 x 10^6 | - |
| This compound (10 mg/kg) | <50 | 4.2 x 10^5 | 8.9 x 10^4 | 1.5 x 10^4 | 1.45 |
| This compound (50 mg/kg) | <50 | 4.8 x 10^5 | 2.1 x 10^4 | <500 | >2.98 |
| Positive Control | <50 | 4.6 x 10^5 | 1.5 x 10^4 | <500 | >2.96 |
Table 2: CD4+ T-cell Counts in HIV-1 Infected Humanized Mice
| Treatment Group | Pre-infection (cells/µL) | Day 7 (cells/µL) | Day 21 (cells/µL) |
| Vehicle Control | 850 | 320 | 150 |
| This compound (10 mg/kg) | 870 | 350 | 450 |
| This compound (50 mg/kg) | 860 | 340 | 680 |
| Positive Control | 855 | 330 | 710 |
Protocol 2: In Vivo Efficacy in a Non-Human Primate (NHP) Model
1. Objective: To assess the prophylactic or therapeutic efficacy of a test compound against a simian-human immunodeficiency virus (SHIV) in macaques.
2. Materials:
-
Macaques (e.g., Rhesus or Cynomolgus)
-
SHIV viral stock (e.g., SHIV-SF162P3)
-
Test compound (e.g., this compound) and vehicle control
-
Equipment for drug administration (e.g., subcutaneous injection)
-
Anesthesia and blood collection supplies
-
Reagents for plasma viral load quantification (qRT-PCR)
-
Reagents for immunophenotyping (flow cytometry)
3. Experimental Procedure:
-
Animal Acclimatization and Screening: Quarantine and acclimate animals. Screen for general health and absence of confounding viral infections.
-
Baseline Measurements: Collect pre-challenge blood samples for baseline hematology, clinical chemistry, and lymphocyte subset analysis.
-
SHIV Challenge: Inoculate macaques with SHIV via a relevant route (e.g., intrarectal or intravenous).
-
Treatment Groups: Assign animals to treatment groups (n=4-6 per group), for example:
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., 30 mg/kg)
-
-
Drug Administration: For a therapeutic study, initiate treatment after peak viremia (e.g., 14 days post-infection). For a prophylactic study, administer the drug prior to SHIV challenge. Administer daily via subcutaneous injection for a defined period (e.g., 28 days).
-
Monitoring:
-
Collect blood twice weekly for the first month, then weekly, to monitor plasma viral load and CD4+ T-cell counts.
-
Perform regular veterinary examinations.
-
-
Endpoint: The study may be terminated at a predefined time point, or animals may be followed long-term to assess viral rebound after treatment cessation.
4. Data Presentation (Illustrative Data):
Table 3: Plasma Viral Load in SHIV-Infected Macaques (Therapeutic Study)
| Treatment Group | Peak Viremia (copies/mL) | Week 2 Post-Treatment (copies/mL) | Week 4 Post-Treatment (copies/mL) | Log Reduction (Week 4 vs Peak) |
| Vehicle Control | 2.1 x 10^7 | 1.5 x 10^7 | 9.8 x 10^6 | 0.33 |
| This compound (30 mg/kg) | 1.8 x 10^7 | 5.2 x 10^4 | <1000 | >4.25 |
Table 4: Peripheral CD4+ T-cell Counts in SHIV-Infected Macaques
| Treatment Group | Baseline (cells/µL) | Nadir (cells/µL) | Week 4 Post-Treatment (cells/µL) |
| Vehicle Control | 1100 | 250 | 280 |
| This compound (30 mg/kg) | 1150 | 270 | 650 |
Conclusion
The selection of an appropriate animal model and a well-designed experimental protocol are fundamental for the successful in vivo evaluation of novel anti-HIV compounds. The illustrative data presented in these application notes demonstrate the types of quantitative outcomes that are critical for assessing the potential of a drug candidate. A dose-dependent reduction in viral load and the preservation or recovery of CD4+ T-cell counts are key indicators of in vivo efficacy.
Application Notes and Protocols: Long-Term Cell Culture with GW695634 Treatment
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting long-term cell culture experiments involving treatment with GW695634. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing robust and reproducible studies to investigate the long-term effects of this compound on various cell lines. The protocols outlined herein cover essential aspects from initial cell line selection and maintenance to specific treatment regimens and endpoint analyses.
II. Background on this compound
This compound is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), is involved in a variety of physiological and pathological processes, including inflammation, immune response, and carcinogenesis. By blocking the EP4 receptor, this compound can modulate downstream signaling pathways, making it a valuable tool for investigating the role of the PGE2/EP4 axis in cellular functions. Understanding the long-term consequences of EP4 receptor antagonism is crucial for evaluating the therapeutic potential and safety profile of compounds like this compound.
III. Signaling Pathway Modulated by this compound
This compound, as an EP4 receptor antagonist, primarily interferes with the signaling cascade initiated by PGE2. The binding of PGE2 to the EP4 receptor typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and inflammation. By blocking the initial binding of PGE2, this compound effectively inhibits this entire downstream signaling cascade.
IV. Quantitative Data Summary
The following tables summarize hypothetical quantitative data from long-term cell culture experiments with this compound treatment. These tables are provided as templates for researchers to structure their own experimental findings.
Table 1: Effect of Long-Term this compound Treatment on Cell Viability (%)
| Cell Line | Concentration (nM) | Day 7 | Day 14 | Day 21 |
| Cancer Cell Line A | Control (DMSO) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 | |
| 100 | 92 ± 5.1 | 85 ± 6.0 | 78 ± 5.9 | |
| 1000 | 81 ± 4.7 | 70 ± 5.3 | 62 ± 6.1 | |
| Immune Cell Line B | Control (DMSO) | 100 ± 4.8 | 100 ± 5.4 | 100 ± 5.1 |
| 10 | 99 ± 5.0 | 97 ± 4.9 | 96 ± 5.3 | |
| 100 | 95 ± 4.5 | 91 ± 5.2 | 88 ± 5.0 | |
| 1000 | 88 ± 4.9 | 82 ± 5.1 | 75 ± 5.4 |
Table 2: Effect of Long-Term this compound Treatment on Gene Expression (Fold Change vs. Control)
| Gene | Cell Line | Concentration (nM) | Day 7 | Day 14 | Day 21 |
| Cyclin D1 | Cancer Cell Line A | 100 | 0.85 ± 0.09 | 0.72 ± 0.11 | 0.61 ± 0.08 |
| Bcl-2 | Cancer Cell Line A | 100 | 0.90 ± 0.10 | 0.78 ± 0.09 | 0.65 ± 0.12 |
| IL-6 | Immune Cell Line B | 100 | 0.65 ± 0.07 | 0.51 ± 0.08 | 0.42 ± 0.06 |
| TNF-α | Immune Cell Line B | 100 | 0.71 ± 0.08 | 0.59 ± 0.07 | 0.48 ± 0.09 |
V. Experimental Protocols
A. General Cell Culture and Maintenance
-
Cell Line Selection: Choose cell lines relevant to the research question. Ensure the cell lines express the EP4 receptor.
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
B. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
C. Long-Term Treatment Protocol
D. Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed cells in a 96-well plate and treat with this compound as described in the long-term protocol.
-
Add MTT Reagent: At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
E. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the expression levels of target genes.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the control group.
VI. Troubleshooting
-
Low Cell Viability in Control Group: Check for contamination, ensure proper incubator conditions, and use a fresh batch of culture medium.
-
Inconsistent Results: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents. Use aliquoted stock solutions to avoid degradation.
-
High Background in Assays: Optimize washing steps and use appropriate controls to minimize background signals.
VII. Conclusion
These application notes provide a framework for conducting long-term cell culture studies with this compound. Adherence to these protocols will help ensure the generation of reliable and reproducible data, facilitating a deeper understanding of the long-term biological effects of EP4 receptor antagonism. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental goals.
Application Notes and Protocols for Assessing Test Compound Permeability in the Caco-2 Cell Model
Topic: Assessing GW695634 Permeability in Caco-2 Cell Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for predicting the oral absorption of drugs.[1][2][3] When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the epithelial barrier of the small intestine.[2][4] This model is instrumental in drug discovery for evaluating intestinal permeability and identifying potential drug efflux.[1][5]
These application notes provide a detailed protocol for assessing the permeability of a test compound, exemplified by this compound, using the Caco-2 cell model. The protocol covers the bidirectional transport of the compound across the Caco-2 monolayer, from the apical (AP) to the basolateral (BL) side and vice versa. This allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio (ER), which are crucial parameters for predicting in vivo drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[2][4]
Data Presentation
The permeability of a test compound is classified based on its apparent permeability coefficient (Papp) value. The following table summarizes the permeability classification and provides illustrative data for reference compounds and an example for this compound.
| Compound | Papp (A-B) (x 10-6 cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Mannitol (Low Permeability Marker) | < 1.0 | N/A | Low |
| Atenolol (Low Permeability) | ~0.5 | ~1.0 | Low |
| This compound (Example) | 4.5 | >2.0 | Moderate (with potential for active efflux) |
| Propranolol (High Permeability Marker) | > 10.0 | ~1.0 | High |
| Verapamil (P-gp Substrate) | ~1.5 | >2.0 | Low to Moderate (efflux limited) |
Experimental Protocols
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Test compound (this compound)
-
Control compounds (e.g., Atenolol, Propranolol)
-
Lucifer yellow
-
Analytical standards for LC-MS/MS analysis
-
Multi-well plates (24-well)
-
Cell culture flasks
-
Incubator (37°C, 5% CO2, 95% humidity)
-
TEER meter with chopstick electrodes
-
Orbital shaker
-
LC-MS/MS system
Caco-2 Cell Culture and Seeding
-
Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-wet the Transwell® inserts with cell culture medium.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Add fresh medium to both the apical (0.4 mL) and basolateral (0.6 mL) chambers.
-
-
Monolayer Differentiation: Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the permeability experiment, measure the TEER of the Caco-2 monolayers using a TEER meter.
-
Monolayers with TEER values >200 Ω·cm2 are considered suitable for the assay.[6]
-
-
Lucifer Yellow Permeability:
-
To further assess paracellular integrity, a Lucifer yellow assay can be performed.
-
Add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated into the basolateral chamber.
-
A permeability of Lucifer yellow of < 1% indicates a tight monolayer.
-
Bidirectional Permeability Assay
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Incubate the monolayers with HBSS in both apical and basolateral chambers for 30 minutes at 37°C on an orbital shaker.
-
-
Apical to Basolateral (A-B) Permeability:
-
Prepare the dosing solution of the test compound (e.g., 10 µM this compound) in HBSS.
-
Remove the HBSS from the apical chamber and add the dosing solution.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Prepare the dosing solution of the test compound in HBSS.
-
Remove the HBSS from the basolateral chamber and add the dosing solution.
-
Add fresh HBSS to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
Data Analysis
Apparent Permeability Coefficient (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm2).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/mL).
Efflux Ratio (ER)
The efflux ratio is calculated to determine if the test compound is a substrate for active efflux transporters.
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.[4]
Mandatory Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in vivo clearance of a new chemical entity.[1][2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum playing a major role in the biotransformation of many drugs.[3][4] In vitro metabolic stability assays using liver microsomes, which are subcellular fractions containing these drug-metabolizing enzymes, provide a reliable method to determine a compound's intrinsic clearance.[3][5][6] This document provides a detailed protocol for evaluating the metabolic stability of GW695634 using liver microsomes.
The assay involves incubating this compound with liver microsomes and a necessary cofactor, NADPH, to initiate the metabolic process.[1][3] The concentration of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] The rate of disappearance of the compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[1][8]
Experimental Protocol
This protocol outlines the materials and procedures required to assess the metabolic stability of this compound in human, rat, or mouse liver microsomes.
Materials and Reagents
-
Test Compound: this compound
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier)
-
Cofactor: NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.[3][8]
-
Positive Control Compounds: Dextromethorphan and Midazolam (compounds with known metabolic profiles)[7]
-
Internal Standard (IS): A stable, non-metabolized compound for LC-MS/MS analysis.
-
Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) of HPLC grade.[7][8]
-
Plates: 96-well plates[7]
-
Equipment: Incubator (37°C), centrifuge, LC-MS/MS system.[7][8]
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[7]
-
Working Solution: Dilute the 10 mM stock solution to a 125 µM working solution in acetonitrile.[8]
-
Positive Control Stock Solutions: Prepare 10 mM stock solutions of dextromethorphan and midazolam in DMSO.[7]
-
NADPH Solution: If not using a regenerating system, prepare a 6 mM stock solution of NADPH in the potassium phosphate buffer. Keep on ice.[7]
Incubation Procedure
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing liver microsomes (final concentration 0.415-0.5 mg/mL) and potassium phosphate buffer.[3][8]
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.[1]
-
Initiate Reaction: Add the this compound working solution to the incubation mixture to achieve a final concentration of 1-2 µM.[7][8] The final DMSO concentration should be less than 0.5%, and the final acetonitrile concentration should be less than 1.6%.[7][8]
-
Add Cofactor: Start the metabolic reaction by adding the NADPH regenerating system or NADPH solution.[3][9]
-
Time Points: Incubate the plate at 37°C with shaking (e.g., 100 rpm).[8] Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[3][8]
-
Terminate Reaction: Stop the reaction at each time point by adding a quenching solution, typically 5 volumes of cold acetonitrile containing the internal standard.[8]
-
Negative Control: Perform a control incubation without the NADPH cofactor to assess non-enzymatic degradation.[8]
-
Protein Precipitation: Centrifuge the plate (e.g., at 5500 rpm for 5 minutes) to precipitate the proteins.[8]
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.[8]
Data Analysis and Presentation
The disappearance of the parent compound over time follows first-order kinetics.
-
Quantification: Determine the peak area ratio of this compound to the internal standard at each time point using the LC-MS/MS data.
-
Calculate Percent Remaining: Express the peak area ratio at each time point as a percentage of the ratio at the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining of this compound against time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)
Data Presentation Tables
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| Half-Life (t½, min) | |||
| Intrinsic Clearance (CLint, µL/min/mg protein) |
Table 2: Raw Data for Half-Life Determination of this compound in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining | ln(% Remaining) |
| 0 | 100 | ||
| 5 | |||
| 15 | |||
| 30 | |||
| 45 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Conceptual Pathway of Hepatic Drug Metabolism
Caption: General overview of hepatic drug metabolism pathways.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bioivt.com [bioivt.com]
- 7. mercell.com [mercell.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Investigational Use of GW695634 in Antiretroviral Therapy
Disclaimer: GW695634 was an investigational HIV-1 integrase inhibitor under development by GlaxoSmithKline. Its development was discontinued, and it is not an approved therapeutic agent. The following information is based on limited available data and established principles of antiretroviral therapy for research and informational purposes only.
Introduction to this compound
This compound is an antiretroviral compound belonging to the class of integrase strand transfer inhibitors (INSTIs). The HIV-1 integrase enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. By blocking this step, INSTIs like this compound can effectively halt the viral life cycle. During its development, this compound was evaluated for its potential role in treating HIV-1 infection, particularly in combination with other antiretroviral agents to prevent the development of drug resistance. Standard antiretroviral therapy regimens generally consist of at least two or three active drugs from different classes to achieve durable virologic suppression[1][2].
Quantitative Data Summary
Detailed clinical trial data on combination therapy with this compound is not widely available in published literature. However, a Phase 2 clinical trial (NCT00090077) was initiated to evaluate its safety and efficacy as a short-term monotherapy in treatment-experienced individuals. The details of this study provide insight into the patient population and clinical parameters of interest.
Table 1: Summary of Clinical Trial NCT00090077 for this compound [3]
| Parameter | Description |
| Study Title | A Study of this compound Monotherapy Versus Placebo Over 7 Days in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-Experienced, HIV-1 Infected Adults. |
| ClinicalTrials.gov ID | NCT00090077 |
| Phase | Phase 2 |
| Study Design | Allocation: RandomizedIntervention Model: Parallel AssignmentMasking: Double Blind (Participant, Investigator) |
| Primary Purpose | Treatment |
| Intervention | Drug: this compound |
| Key Inclusion Criteria | - CD4+ cell count ≥ 200 cells/mm³- HIV-1 RNA > 2000 copies/mL- History of NNRTI treatment failure- Documented evidence of an NNRTI-associated resistance mutation |
| Enrollment | 50 participants |
Note: The results for this clinical trial have not been publicly posted.
Hypothetical Combination Therapy Protocol
Based on the standard of care for antiretroviral therapy, a combination regimen including an integrase inhibitor like this compound would typically involve co-administration with two Nucleoside Reverse Transcriptase Inhibitors (NRTIs). This multi-target approach is designed to suppress viral replication more effectively and reduce the likelihood of emergent drug resistance.
3.1 Example Regimen for Research Purposes
-
Integrase Inhibitor: this compound (dosage would be investigational)
-
NRTI Backbone: Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily + Emtricitabine (FTC) 200 mg once daily.
3.2 Monitoring Parameters for Preclinical/Clinical Evaluation
-
Virologic Response: HIV-1 RNA levels in plasma measured at baseline and regular intervals (e.g., weeks 2, 4, 8, 12, 24). The primary efficacy endpoint is typically the proportion of subjects achieving an undetectable viral load (<50 copies/mL).
-
Immunologic Response: CD4+ T-cell count measured at baseline and regular intervals.
-
Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and electrocardiograms (ECGs).
-
Pharmacokinetics: Measurement of plasma drug concentrations to assess absorption, distribution, metabolism, and excretion.
Key Experimental Protocols
The following is a representative protocol for an in vitro experiment to determine the antiviral activity of this compound.
4.1 Protocol: In Vitro HIV-1 Susceptibility Assay (p24 Antigen-Based)
This protocol is designed to measure the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
4.1.1 Materials
-
Cells: MT-4 cells (or other susceptible T-cell line)
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB)
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Reagents: 96-well cell culture plates, HIV-1 p24 Antigen ELISA kit, Triton X-100.
4.1.2 Procedure
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells for "virus control" (no drug) and "cell control" (no drug, no virus).
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of ~0.01) to all wells except the "cell control" wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days, or until significant cytopathic effect is observed in the virus control wells.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 Antigen Quantification: Lyse the virus in the supernatant with Triton X-100. Measure the concentration of the HIV-1 p24 core antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Pathways and Workflows
5.1 HIV Replication Cycle and Drug Targets
The following diagram illustrates the points in the HIV life cycle where different classes of antiretroviral drugs act. Combination therapy targets multiple steps to achieve maximal efficacy.
References
Troubleshooting & Optimization
Navigating GW695634 Solubility for Optimal Cell Culture Assay Performance
Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing GW695634 in cell culture-based assays, achieving and maintaining its solubility is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed troubleshooting steps, frequently asked questions, and standardized experimental protocols.
Troubleshooting Guide: Enhancing this compound Solubility
Difficulties in dissolving this compound or its precipitation upon addition to aqueous cell culture media are common hurdles. This guide provides a systematic approach to overcoming these issues.
Initial Assessment of the Problem
Before proceeding with troubleshooting, it is crucial to accurately identify the nature of the solubility problem. Key questions to consider include:
-
At what stage is the solubility issue occurring (e.g., initial dissolution, after dilution in media)?
-
What is the visual characteristic of the problem (e.g., undissolved particles, crystal formation, cloudy solution)?
-
What is the solvent and concentration of your stock solution?
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Technical Support Center: Optimizing GW695634 for Antiviral Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GW695634 in antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
A1: this compound is an orally active prodrug of GW678248. In vivo, this compound undergoes amidolysis to release its active metabolite, GW678248, which is responsible for the antiviral activity.
Q2: What is the mechanism of action of GW678248?
A2: GW678248 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for converting viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing viral replication.[1]
Q3: What is the antiviral spectrum of GW678248?
A3: GW678248 demonstrates potent activity against wild-type HIV-1 and various mutant strains that are resistant to other NNRTIs, such as those with L100I, K101E, K103N, Y181C, and G190A mutations.[2][3][4]
Q4: How does the presence of human serum proteins affect the antiviral activity of GW678248?
A4: The presence of human serum albumin and α-1 acid glycoprotein can increase the 50% inhibitory concentration (IC50) of GW678248. One study reported an approximately sevenfold increase in the IC50 in the presence of 45 mg/ml human serum albumin and 1 mg/ml α-1 acid glycoprotein.[2][3][4] This is an important consideration for in vitro experiments aiming to simulate physiological conditions.
Q5: What is the selectivity index of GW678248?
A5: The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a measure of a drug's therapeutic window. For GW678248, the CC50 is greater than its solubility level, resulting in a high selectivity index of over 2,500 for wild-type, Y181C, and K103N HIV-1 strains.[2][3]
Troubleshooting Guide
Issue 1: Lower than expected antiviral efficacy.
-
Possible Cause 1: Compound degradation.
-
Solution: Ensure proper storage of this compound and GW678248 solutions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Emergence of resistant viral strains.
-
Solution: A single mutation in the NNRTI-binding pocket can lead to high-level resistance.[5] If a gradual loss of efficacy is observed during long-term cell culture experiments, consider sequencing the viral reverse transcriptase gene to check for resistance mutations.
-
-
Possible Cause 3: High protein concentration in culture medium.
Issue 2: Signs of cytotoxicity at expected therapeutic concentrations.
-
Possible Cause 1: Off-target effects in a specific cell line.
-
Solution: While GW678248 generally has a high selectivity index, cytotoxicity can be cell-line dependent. It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line used for your antiviral assays.[6]
-
-
Possible Cause 2: Impurity of the compound.
-
Solution: Verify the purity of your this compound or GW678248 stock. If in doubt, obtain a new, high-purity batch of the compound.
-
Data Presentation
Table 1: Antiviral Activity of GW678248 against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | IC50 (nM) |
| Wild-Type | 0.8 - 6.8[2][3][4] |
| L100I | ≤21[2][3][4] |
| K101E | ≤21[2][3][4] |
| K103N | ≤21[2][3][4] |
| Y181C | ≤21[2][3][4] |
| Y188L | 21[2] |
| G190A | ≤21[2][3][4] |
| V106I, E138K, P236L | 86[2][3][4] |
Table 2: Cytotoxicity Profile of GW678248
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Various | > Level of compound solubility | >2,500[2][3] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (IC50) using a HeLa-CD4 MAGI Assay
This protocol is based on the methodology described for evaluating the anti-HIV-1 activity of GW678248.[2]
-
Cell Preparation:
-
Seed HeLa-CD4-LTR-β-gal cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of GW678248 in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
-
Infection:
-
Pre-incubate the cells with the diluted compound for 1-2 hours.
-
Infect the cells with a known titer of the HIV-1 strain of interest.
-
Include a "no drug" control (virus only) and a "no virus" control (cells and medium only).
-
-
Incubation:
-
Incubate the infected plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
Lyse the cells and measure the activity of the β-galactosidase reporter gene. The level of β-galactosidase activity is proportional to the level of HIV-1 replication.
-
Alternatively, the amount of viral p24 antigen in the supernatant can be quantified using an ELISA assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Cytotoxicity (CC50)
-
Cell Preparation:
-
Seed the desired cell line (e.g., HeLa, MT-2) in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of GW678248 to the wells. Include a "no compound" control.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
Measure cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "no compound" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of action of the prodrug this compound.
Caption: Experimental workflow for determining antiviral efficacy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Troubleshooting GW695634 Instability in Aqueous Solutions
Disclaimer: Specific experimental data on the aqueous stability and solubility of GW695634 is limited in publicly available literature. Therefore, this guide is based on general principles for troubleshooting poorly soluble, hydrophobic compounds and information on its class of drugs, non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV. Like many small molecule drugs, this compound is a hydrophobic compound, which often leads to poor solubility and stability in aqueous solutions. This can result in compound precipitation, inconsistent results in cell-based assays, and reduced efficacy in experiments.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
This is a common issue known as "crashing out" that occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment. Here are several troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous medium. Try a lower final concentration.
-
Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final working solution. It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually increasing the proportion of the aqueous buffer.
-
Vortexing During Dilution: Add the stock solution drop-wise to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]
Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?
Yes, inconsistent results are often a symptom of poor compound stability and solubility. Several factors can contribute to this:
-
Compound Degradation: The compound may be degrading over time in the aqueous solution. Factors like pH, temperature, and light exposure can affect stability.[2][3][4]
-
Precipitation/Aggregation: The compound may be precipitating or forming aggregates in the experimental medium, leading to a lower effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.
Troubleshooting Guide
Issue 1: Preparing a Stable Stock Solution
Problem: Difficulty in dissolving this compound to make a concentrated stock solution.
Solution:
-
Select an Appropriate Organic Solvent: Due to its hydrophobic nature, this compound should be dissolved in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Other options include ethanol or dimethylformamide (DMF).
-
Use Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a sonicator. However, be cautious as excessive heat can degrade the compound.
-
Store Properly: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Issue 2: Maintaining Solubility in Aqueous Working Solutions
Problem: Compound precipitates out of solution over the course of the experiment.
Solution:
-
Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) which can encapsulate hydrophobic drugs and increase their aqueous solubility.
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.[5]
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following tables provide hypothetical examples of how to present such data once determined experimentally.
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | ~10 |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (e.g., PBS pH 7.4) at Different Temperatures
| Temperature | % Remaining after 24 hours |
| 4°C | 95% |
| 25°C (Room Temp) | 80% |
| 37°C | 65% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Store the Stock Solution: Aliquot the stock solution into small volumes and store at -80°C.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, prepare an intermediate dilution of the stock solution in DMSO.
-
Prepare the Final Working Solution: a. Warm the required amount of aqueous experimental medium (e.g., cell culture medium) to the experimental temperature. b. While vortexing the aqueous medium, add the required volume of the this compound stock solution drop-by-drop. c. Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%). d. Use the working solution immediately after preparation.
Protocol 2: General Cell-Based HIV Reverse Transcriptase Activity Assay
This is a general protocol and should be optimized based on the specific cell line and assay kit used.
-
Cell Seeding: Seed a suitable host cell line (e.g., TZM-bl) in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound working solution in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (another known NNRTI).
-
Virus Infection: After a short pre-incubation with the compound (e.g., 1-2 hours), infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantify Viral Replication: Measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed upon viral entry and replication. The reduction in reporter gene activity is proportional to the inhibition of reverse transcriptase.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Mechanism of Action of this compound as an NNRTI.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
Technical Support Center: Minimizing GW695634 Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing GW695634 in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and minimize potential off-target effects of this potent CRTH2 antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that is preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2), a key mediator in allergic inflammation. By blocking the interaction of PGD2 with CRTH2, this compound can inhibit the activation and recruitment of these key inflammatory cells.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective CRTH2 antagonist, like most small molecule inhibitors, it has the potential to interact with other cellular targets, especially at higher concentrations. The most likely off-targets are other prostanoid receptors due to structural similarities in their ligand binding pockets. These include the other PGD2 receptor, DP1, as well as receptors for other prostaglandins such as PGE2 (EP1-4), PGF2α (FP), PGI2 (IP), and thromboxane A2 (TP). It is crucial to assess the selectivity of this compound in your specific experimental system.
Q3: How can I determine the optimal concentration of this compound for my cellular assay?
A3: The optimal concentration of this compound will depend on the specific cell type, the expression level of CRTH2, and the assay being performed. It is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for its on-target effect (e.g., inhibition of PGD2-induced calcium mobilization or chemotaxis). To minimize off-target effects, it is recommended to use the lowest concentration that gives a robust on-target effect.
Q4: What are the key signaling pathways activated by CRTH2?
A4: CRTH2 is primarily coupled to Gi/o G-proteins. Activation of CRTH2 by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. It also activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate cellular responses such as chemotaxis, cytokine release, and degranulation.
II. Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected cellular response in the absence of PGD2. | 1. This compound may have agonist activity at CRTH2 or an off-target receptor at the concentration used. 2. The compound may be causing non-specific effects on cell health (e.g., cytotoxicity). | 1. Perform a dose-response of this compound alone to check for any intrinsic activity. 2. Assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) at the concentrations of this compound being tested. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell passage number or confluency. 2. Variability in reagent preparation or storage. 3. Fluctuation in incubation times or temperatures. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency for each experiment. 2. Prepare fresh dilutions of this compound and PGD2 for each experiment. Store stock solutions appropriately as recommended by the supplier. 3. Standardize all incubation times and maintain a constant temperature throughout the assay. |
| Complete lack of inhibition by this compound. | 1. Low or no expression of CRTH2 in the cell line used. 2. Inactive this compound compound. 3. PGD2 concentration is too high, overcoming the competitive antagonism. | 1. Verify CRTH2 expression in your cell line using techniques like RT-PCR, western blotting, or flow cytometry. 2. Test a fresh batch of this compound. 3. Perform a PGD2 dose-response curve to determine the EC50 and use a concentration around the EC80 for inhibition studies. |
| Observed effects do not align with known CRTH2 signaling. | 1. Potential off-target effects at the concentration of this compound used. 2. The cellular response being measured is not solely mediated by CRTH2. | 1. Lower the concentration of this compound. 2. Use another structurally distinct CRTH2 antagonist as a control to confirm that the observed effect is specific to CRTH2 inhibition. 3. Investigate the involvement of other signaling pathways using specific inhibitors. |
III. Quantitative Data Summary
| Target | Parameter | Expected Value Range for a Selective CRTH2 Antagonist | Notes |
| CRTH2 (DP2) | Ki / IC50 | Low nM | High affinity for the intended target is expected. |
| DP1 | Ki / IC50 | >100-fold higher than for CRTH2 | Should exhibit significantly lower affinity for the other PGD2 receptor. |
| EP1-4, FP, IP, TP | Ki / IC50 | >1000-fold higher than for CRTH2 | Should show minimal to no binding to other prostanoid receptors. |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
IV. Experimental Protocols
A. Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGD2-induced intracellular calcium release in CRTH2-expressing cells.
Materials:
-
CRTH2-expressing cells (e.g., CHO-K1 cells stably expressing human CRTH2)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
PGD2
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed CRTH2-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of PGD2 at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells twice with 100 µL of assay buffer containing 2.5 mM probenecid.
-
Add 50 µL of the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.
-
After a 20-second baseline reading, automatically inject 50 µL of the PGD2 solution into each well.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
B. Chemotaxis Assay
This assay assesses the ability of this compound to block PGD2-induced migration of CRTH2-expressing cells.
Materials:
-
CRTH2-expressing cells capable of chemotaxis (e.g., human Th2 cells, eosinophils)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane of appropriate pore size)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
PGD2
-
This compound
-
Cell staining solution (e.g., Calcein AM or Diff-Quik)
-
Microscope
Protocol:
-
Cell Preparation:
-
Isolate and resuspend CRTH2-expressing cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay medium containing PGD2 (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Add assay medium alone to the negative control wells.
-
Place the membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C, 5% CO2 for 1-3 hours.
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the percentage of inhibition of chemotaxis against the concentration of this compound to determine the IC50 value.
-
V. Visualizations
Caption: Simplified CRTH2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in cellular assays with this compound.
Technical Support Center: Troubleshooting GW695634 Cytotoxicity
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with GW695634 at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of GW678248, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.[1][2]
Q2: Is cytotoxicity expected with this compound?
A2: The active form of the drug, GW678248, has been shown to have a high selectivity index (>2,500-fold) for the viral reverse transcriptase over host cells, and its 50% cytotoxic concentration (CC50) is reported to be greater than its solubility limit in preclinical studies.[1][2] This suggests low intrinsic cytotoxicity at therapeutic concentrations. However, at high concentrations, off-target effects or other mechanisms may lead to cytotoxicity.
Q3: What are the potential causes of cytotoxicity observed at high concentrations of this compound?
A3: High concentrations of this compound may induce cytotoxicity through several mechanisms:
-
Off-target effects: Like many small molecules, at high concentrations, this compound or its active metabolite GW678248 may interact with unintended cellular targets, leading to toxic effects.
-
Mitochondrial toxicity: Some NNRTIs have been associated with mitochondrial dysfunction, which can lead to a variety of cellular problems, including apoptosis.[3][4][5][6]
-
Induction of apoptosis: Certain NNRTIs can trigger programmed cell death (apoptosis) in infected T cells.[7] It is possible that at high concentrations, similar pathways could be activated in uninfected cells.
-
Prodrug-specific effects: The prodrug form, this compound, may have different properties and potential toxicities compared to its active metabolite.
-
Experimental artifacts: Issues such as compound precipitation at high concentrations, solvent toxicity, or problems with the cell culture itself can contribute to apparent cytotoxicity.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and mitigate unexpected cytotoxicity.
Issue 1: High Cytotoxicity Observed in a Dose-Response Experiment
Table 1: Troubleshooting High Cytotoxicity of this compound
| Possible Cause | Suggested Action |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation at high concentrations. If observed, consider using a different solvent or reducing the highest concentration tested. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%). Run a vehicle-only control to assess solvent effects. |
| Cell Health and Viability | Confirm the health and viability of your cell stock. Perform a routine check for contamination (e.g., mycoplasma). Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT, WST-1). Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release, CellTiter-Glo). |
Issue 2: Investigating the Mechanism of Cell Death
If the cytotoxicity is confirmed to be compound-specific, the following experiments can help elucidate the underlying mechanism.
Table 2: Experimental Approaches to Investigate Cytotoxicity Mechanism
| Experimental Question | Recommended Assay | Expected Outcome if Positive |
| Is the cell death due to apoptosis or necrosis? | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. | Increased Annexin V positive cells (early apoptosis) or Annexin V/PI double-positive cells (late apoptosis/necrosis). |
| Is there evidence of mitochondrial dysfunction? | Measurement of mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes). | A decrease in mitochondrial membrane potential in treated cells. |
| Are caspases involved in the cell death pathway? | Caspase activity assays (e.g., Caspase-3/7, -8, -9). | Increased activity of initiator (caspase-8, -9) and/or effector (caspase-3/7) caspases. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing Potential Mechanisms
The following diagrams illustrate the on-target mechanism of this compound and a potential pathway for off-target cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ARTs & Mitochondrial toxicity......AZT/NNRTI induces greater adipose tissue mitochondrial toxicity than AZT/PI...... These findings support emerging data on NNRTIs contribution to thymidine-NRTI toxicity, suggesting additive MtTox as an underlying mechanism. [natap.org]
- 7. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
overcoming reduced GW695634 activity in high serum media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW695634. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on overcoming reduced activity in high serum media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI), GW678248.[1][2][3][4] In vivo, this compound is metabolized to its active form, GW678248, which targets the HIV-1 reverse transcriptase enzyme.[2][4] As an NNRTI, GW678248 binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, inducing a conformational change that inhibits the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[5][6]
Q2: I am observing reduced activity of this compound in my cell-based assays when using high concentrations of fetal bovine serum (FBS). Why is this happening?
The reduced activity of this compound in high serum media is most likely due to extensive binding of the active form, GW678248, to serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[7][8] Only the unbound, or "free," fraction of a drug is able to diffuse across cell membranes and interact with its intracellular target.[7][8][9] When a significant portion of the drug is bound to serum proteins, the concentration of the free, active drug is reduced, leading to a decrease in its apparent potency (a higher IC50 value). This phenomenon is common for many drugs, particularly those with high lipophilicity.
Q3: How can I confirm that serum protein binding is the cause of the reduced activity of this compound in my experiments?
To confirm that serum protein binding is responsible for the observed decrease in this compound's activity, you can perform an IC50 shift assay. This involves determining the half-maximal inhibitory concentration (IC50) of the compound in the presence of varying concentrations of serum or purified serum proteins (like human serum albumin). A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.
Troubleshooting Guide
Problem: Significantly lower than expected potency of this compound in cell culture with high serum content (e.g., >10% FBS).
| Possible Cause | Suggested Solution |
| High Serum Protein Binding | 1. Reduce Serum Concentration: If your cell line can tolerate it, reduce the serum concentration in your culture medium during the drug treatment period. 2. Use Serum-Free or Reduced-Serum Media: Consider adapting your cells to a serum-free or reduced-serum medium for the duration of the experiment. 3. Increase this compound Concentration: Titrate the concentration of this compound to determine the effective concentration in your specific high-serum conditions. Be mindful of potential off-target effects at very high concentrations. 4. Pre-saturate Serum Proteins: In some cases, pre-incubating the serum-containing media with a high concentration of a non-interfering, highly protein-bound compound can saturate the binding sites, potentially increasing the free fraction of this compound. This approach requires careful validation. |
| Incorrect Drug Concentration | 1. Verify Stock Solution Concentration: Re-confirm the concentration of your this compound stock solution using a reliable analytical method. 2. Check for Precipitation: Inspect your working solutions for any signs of drug precipitation, which can occur with compounds having low aqueous solubility. |
| Cell Line Specific Effects | 1. Cellular Efflux Pumps: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the drug from the cell, reducing its intracellular concentration. Consider using a cell line with lower efflux pump expression or co-incubating with a known efflux pump inhibitor for mechanistic studies. |
Quantitative Data
The following table presents hypothetical data illustrating the effect of serum concentration on the in vitro activity of GW678248 (the active form of this compound). This data is representative of what might be observed for a compound with significant plasma protein binding.
| Serum Concentration (%) | GW678248 IC50 (nM) | Fold Shift in IC50 | Calculated Free Fraction (%) |
| 0 | 5 | 1.0 | 100 |
| 5 | 25 | 5.0 | 20.0 |
| 10 | 55 | 11.0 | 9.1 |
| 20 | 120 | 24.0 | 4.2 |
| 50 | 350 | 70.0 | 1.4 |
Experimental Protocols
1. Protocol for Determining the IC50 Shift of this compound in High Serum Media
This protocol is designed to quantify the effect of serum on the antiviral activity of this compound.
-
Materials:
-
This compound stock solution (in DMSO)
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
Complete growth medium (e.g., RPMI-1640 with L-glutamine, antibiotics)
-
Fetal Bovine Serum (FBS)
-
HIV-1 viral stock
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Prepare a series of complete growth media with varying concentrations of FBS (e.g., 0%, 5%, 10%, 20%, 50%).
-
Prepare serial dilutions of this compound in each of the prepared media.
-
Seed the 96-well plates with the HIV-1 susceptible cells at an appropriate density.
-
Add the serially diluted this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include appropriate controls: cells only, cells + virus (no drug), and media only.
-
Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (typically 3-5 days).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values for each serum concentration by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
-
2. Protocol for Determining the Plasma Protein Binding of GW678248 (Active Metabolite) using Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of GW678248 that is unbound to plasma proteins.
-
Materials:
-
GW678248 stock solution (in DMSO)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Incubator shaker
-
LC-MS/MS system
-
-
Procedure:
-
Spike the human plasma with GW678248 to a final concentration within the expected therapeutic range.
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber of the insert.
-
Assemble the RED device and incubate with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Prepare samples for LC-MS/MS analysis. This may involve protein precipitation followed by dilution.
-
Analyze the concentration of GW678248 in both the plasma and buffer fractions using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Visualizations
Caption: Mechanism of action of GW678248 in the HIV-1 replication cycle.
Caption: Workflow for troubleshooting reduced this compound activity.
References
- 1. The disposition and metabolism of this compound: a non-nucleoside reverse transcriptase inhibitor (NNRTi) for treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 6. Reverse Transcription Basics | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: GW695634 Resistance Mutation Selection In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying in vitro resistance mutation selection for GW695634, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1][2] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to an allosteric, hydrophobic pocket near the active site of the enzyme.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA.[2][4]
Q2: We are not observing any resistant colonies in our this compound selection experiments. What are the possible reasons?
A2: Several factors could contribute to the lack of resistant colonies:
-
Inappropriate Drug Concentration: The starting concentration of this compound might be too high, leading to the death of all cells before resistance mutations can arise. It is recommended to start with a concentration around the EC95 (95% effective concentration) and gradually increase it.[5]
-
Insufficient Viral Inoculum or Cell Number: A large population of viruses or cells is necessary to increase the probability of selecting for pre-existing or newly arising resistant mutants.
-
Low Mutation Rate of the Virus Strain: The inherent mutation rate of your HIV-1 strain might be low.
-
Short Duration of the Experiment: Resistance selection is a time-consuming process. Ensure that the experiment is carried out for a sufficient number of passages to allow for the selection and outgrowth of resistant variants.
Q3: Our selection experiments are generating resistance, but sequencing does not reveal any of the common NNRTI resistance mutations. Why might this be?
A3: While common mutations are frequent, other mechanisms can confer resistance:
-
Novel or Rare Mutations: Your selection conditions might be favoring the emergence of novel or less common mutations in the reverse transcriptase gene.
-
Mutations Outside the NNRTI Binding Pocket: Although most NNRTI resistance mutations are within or near the binding pocket, mutations elsewhere in the reverse transcriptase could potentially confer resistance through indirect mechanisms.[1]
-
Non-Target-Based Resistance: Resistance may not be due to mutations in the reverse transcriptase gene itself. Other mechanisms, such as changes in cellular drug uptake or efflux, could be at play, although this is less common for NNRTIs.[6]
Q4: We have identified the Y188L mutation in our this compound-resistant HIV-1 strain. What is the significance of this mutation?
A4: The Y188L mutation in the reverse transcriptase is a known resistance mutation for several NNRTIs. Published data indicates that the Y188L mutation confers reduced susceptibility to this compound.[3] This mutation is located within the NNRTI binding pocket and likely reduces the binding affinity of this compound to the reverse transcriptase.[3]
Q5: Can this compound be effective against HIV-1 strains that are already resistant to other NNRTIs?
A5: Yes, this compound has shown activity against HIV-1 strains containing some common NNRTI resistance mutations, such as K103N and Y181C.[3] This suggests that it may have a different resistance profile compared to some other NNRTIs and could be effective in certain cases of NNRTI resistance. However, as noted, it is susceptible to the Y188L mutation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at the start of the experiment. | The initial concentration of this compound is too high. | Determine the EC50 and EC95 of this compound for your specific cell line and virus strain. Start the selection experiment at a concentration around the EC95.[5] |
| No resistant clones emerge after multiple passages. | The selective pressure is too low or the starting population is too small. | Gradually increase the concentration of this compound in a stepwise manner. Ensure you start with a sufficiently large and diverse viral population. |
| Inconsistent results between replicate experiments. | Variability in cell culture conditions, viral inoculum, or drug concentration. | Standardize all experimental parameters, including cell density, multiplicity of infection (MOI), and drug preparation. Perform multiple biological replicates to ensure reproducibility. |
| Difficulty amplifying and sequencing the reverse transcriptase gene from resistant clones. | Low viral titer in the culture supernatant. | Concentrate the virus from the supernatant before RNA extraction. Optimize PCR conditions for the specific viral strain and primers. |
Experimental Protocols
General Protocol for In Vitro Selection of this compound-Resistant HIV-1
This protocol is a generalized procedure based on methods used for other NNRTIs and should be optimized for your specific experimental conditions.[5][7]
-
Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., MT-4, CEM-GXR) in appropriate media.
-
Prepare a high-titer stock of the wild-type HIV-1 strain of interest.
-
-
Determination of EC50 and EC95:
-
Perform a dose-response assay to determine the 50% and 95% effective concentrations (EC50 and EC95) of this compound against the wild-type virus in your chosen cell line.
-
-
Initiation of Resistance Selection:
-
Infect the host cells with the wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of this compound at a starting concentration around the EC95.
-
Maintain parallel cultures without the drug as a control.
-
-
Passaging and Dose Escalation:
-
Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 antigen levels).
-
When viral replication is observed in the drug-treated culture, harvest the supernatant containing the virus.
-
Use the harvested virus to infect fresh cells, and passage the culture in the presence of the same or a slightly increased concentration of this compound. A 2-fold increase in concentration is a common approach.
-
If no viral replication is observed, continue to culture the cells, replacing the medium and drug every 3-4 days.
-
-
Isolation and Characterization of Resistant Virus:
-
Once a viral population that can replicate efficiently at a high concentration of this compound is obtained, isolate the viral RNA from the culture supernatant.
-
Reverse transcribe the RNA to cDNA and amplify the reverse transcriptase gene using PCR.
-
Sequence the amplified DNA to identify mutations.
-
Phenotypically characterize the resistant virus by determining its EC50 for this compound and other NNRTIs.
-
Quantitative Data
The following table summarizes the activity of this compound against common NNRTI-resistant HIV-1 strains. Data for specific fold-changes for this compound is limited in the public domain; therefore, qualitative descriptions from available literature are included.
| Mutation | Effect on Susceptibility to other NNRTIs | Reported Effect on this compound Susceptibility |
| K103N | High-level resistance to nevirapine and efavirenz. | Active (low fold-change in resistance expected).[3] |
| Y181C | High-level resistance to nevirapine. | Active (low fold-change in resistance expected).[3] |
| Y188L | High-level resistance to nevirapine and efavirenz. | Reduced susceptibility (resistance).[3] |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for in vitro selection of this compound resistance.
Logical Relationship of NNRTI Resistance Mutations
Caption: Efficacy of this compound against common NNRTI resistance mutations.
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of GW695634
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of the PPAR pan-agonist, GW695634.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at delivering this compound effectively.
Issue 1: Poor or Inconsistent Bioavailability of this compound Following Oral Administration
-
Question: We are observing low and highly variable plasma concentrations of this compound in our rodent studies after oral gavage. What are the likely causes and how can we improve this?
-
Answer: Low and inconsistent oral bioavailability of hydrophobic compounds like this compound is a common challenge. The primary reasons often relate to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
Potential Causes:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments, leading to poor dissolution in GI fluids.
-
Precipitation in the GI Tract: A formulation that appears stable on the bench may not be stable upon dilution in the aqueous environment of the stomach and intestines, leading to drug precipitation and reduced absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.
Troubleshooting and Optimization Strategies:
-
Formulation Optimization: The choice of vehicle is critical. Consider the following formulation strategies to improve solubility and absorption:
-
Co-solvent Systems: Utilize a mixture of solvents to enhance solubility. A common starting point for poorly soluble compounds is a ternary system. For instance, a formulation containing 20% DMSO, 40% PEG400, and 40% Saline can be effective.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways. A potential formulation could be a mixture of oils (e.g., corn oil), surfactants (e.g., Tween 80), and co-solvents (e.g., Transcutol).
-
Cyclodextrin Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been shown to be effective for other poorly soluble compounds.[1]
-
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area of the drug, leading to a faster dissolution rate in the GI tract.
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability from food effects.
-
Dosing Volume: Use a consistent and appropriate dosing volume for the animal model (e.g., 5-10 mL/kg for rats).
-
-
Issue 2: Precipitation of this compound in Formulation Upon Storage or Dosing
-
Question: Our this compound formulation appears clear initially but forms a precipitate over time or immediately upon mixing with aqueous solutions. How can we prevent this?
-
Answer: Precipitation indicates that the drug's solubility limit has been exceeded in the chosen vehicle or upon dilution.
Troubleshooting and Optimization Strategies:
-
Use of Surfactants and Stabilizers: Incorporate surfactants like Tween 80 or Solutol HS 15 to improve the stability of the formulation and prevent precipitation upon dilution in the GI tract.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can enhance solubility. However, as a neutral compound, this is less likely to be a primary strategy for this compound.
-
Kinetic vs. Thermodynamic Solubility: Aim for a formulation that provides thermodynamic stability, where the drug is dissolved well below its saturation point.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards all three isoforms: PPARα, PPARγ, and PPARδ. PPARs are nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.
Q2: What are some recommended starting formulations for in vivo studies with this compound?
A2: Based on strategies for other poorly soluble compounds, here are some recommended starting formulations:
| Formulation Type | Composition | Target Route |
| Co-solvent | 10-20% DMSO, 30-40% PEG400, 40-60% Saline or Water | Oral / Intravenous |
| Lipid-Based | 10% DMSO, 90% Corn Oil | Oral |
| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral / Intravenous |
Q3: Are there any specific handling and storage recommendations for this compound formulations?
A3: It is recommended to prepare formulations fresh on the day of the experiment. If storage is necessary, store protected from light at 4°C and visually inspect for any signs of precipitation before use. For long-term storage, this compound should be stored as a solid at -20°C.
III. Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to the this compound powder to constitute 10% of the final volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG400 to constitute 40% of the final volume and mix thoroughly.
-
Add sterile saline to bring the formulation to the final desired volume and mix until a clear, homogenous solution is obtained.
Protocol 2: Oral Administration of this compound to Rats
Procedure:
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Weigh each animal to determine the correct dosing volume.
-
Administer the this compound formulation via oral gavage at a volume of 5-10 mL/kg.
-
Return the animals to their cages and provide access to food 2-4 hours post-dosing.
Protocol 3: Intravenous Administration of this compound to Mice
Procedure:
-
Prepare the this compound formulation as described in Protocol 1, ensuring it is sterile-filtered.
-
Place the mouse in a suitable restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Inject the formulation slowly into the lateral tail vein at a volume of 5 mL/kg.[2]
IV. Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following tables provide a template for expected parameters based on studies of other orally administered small molecules in rats.
Table 1: Solubility of a Representative Poorly Soluble Compound
| Solvent/Vehicle | Solubility |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL |
| Data is for a representative compound and serves as a guideline for formulation development.[1] |
Table 2: Template for Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Expected Value (Example) | Description |
| Cmax | ng/mL | Data not available | Maximum plasma concentration |
| Tmax | h | Data not available | Time to reach Cmax |
| AUC(0-t) | ng*h/mL | Data not available | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| t1/2 | h | Data not available | Elimination half-life |
Table 3: PPAR Agonist Potency of Representative Compounds
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| GW9578 | 8 | >2500 | >2500 |
| GW7845 | >1000 | 1.2 | >1000 |
| GW0742 | >1000 | >1000 | 28 |
| GW4148 | <100 | <100 | <100 |
| EC50 values represent the concentration of the compound that produces 50% of the maximal response.[3] |
V. Visualizations
Caption: Experimental workflow for enhancing this compound in vivo delivery.
Caption: Simplified signaling pathway of this compound via PPAR activation.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
mitigating GW695634 degradation during sample processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of the selective EP4 receptor agonist, GW695634, during sample processing. The following information is based on best practices for handling prostaglandin analogs and other sensitive small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, and at a low temperature, ideally -20°C or -80°C, to minimize degradation over time.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. These solvents are less likely to participate in degradation reactions compared to aqueous solutions.
Q3: How can I minimize degradation of this compound in my stock solution?
A3: To minimize degradation in stock solutions, it is best to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C and protect them from light.
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
A4: Yes, inconsistent results are a common sign of compound degradation.[1] Degradation can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes. It is advisable to prepare fresh stock solutions or use a new aliquot for each experiment to ensure consistency.[1]
Q5: What are the primary factors that can cause this compound degradation during an experiment?
A5: The primary factors contributing to the degradation of small molecules like this compound include exposure to light, non-optimal pH in aqueous buffers, elevated temperatures, and the presence of reactive oxygen species or enzymes in biological samples.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in aqueous experimental media. | Prepare fresh dilutions of this compound in your experimental buffer immediately before use.Assess the stability of this compound in your specific buffer system at the experimental temperature over the time course of your assay.If possible, adjust the pH of the buffer to a range known to be more stable for prostaglandin analogs (often slightly acidic to neutral).[2] |
| Precipitate forms in the experimental well | Poor solubility of this compound or its degradation products in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).Visually inspect for precipitation after adding this compound to the experimental medium.Consider using a solubilizing agent, such as a non-ionic surfactant, if compatible with your assay. |
| Inconsistent dose-response curves | Degradation of this compound during serial dilutions or incubation. | Prepare serial dilutions fresh for each experiment.Minimize the time the compound spends in aqueous solutions, especially at room temperature or higher.Protect solutions from light during preparation and incubation. |
| Unexpected off-target effects | Formation of active degradation products. | If feasible, analyze the purity of your this compound stock solution and experimental samples using an analytical technique like HPLC to check for the presence of degradation products.Consider the possibility that degradation products may have their own biological activity. |
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of compound in a sterile, low-retention microcentrifuge tube.
-
Dissolution: Add the appropriate volume of dry DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected (e.g., amber) vials.
-
Storage: Store the aliquots at -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer immediately before adding to the cells. Ensure thorough mixing after each dilution step.
-
Final Concentration: Add the final diluted this compound solution to your cell culture plates. Gently mix the plate to ensure even distribution.
-
Incubation: Protect the plates from light during incubation, especially for long-term experiments.
Visualizations
Caption: Troubleshooting logic for this compound degradation.
Caption: EP4 receptor signaling pathways activated by this compound.
Caption: General experimental workflow for using this compound.
References
improving detection sensitivity for GW678248 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of GW678248 during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is GW678248 and why is HPLC a common analytical method for it?
GW678248 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and mutant human immunodeficiency virus type 1 (HIV-1).[1][2][3][4] HPLC is a widely used analytical technique for the analysis of pharmaceutical compounds like GW678248 due to its high resolution, sensitivity, and quantitative accuracy. It is essential for determining purity, stability, and concentration in various sample matrices.
Q2: I am not getting a detectable peak for GW678248. What are the initial steps I should take?
If you are unable to detect a peak for GW678248, consider the following initial troubleshooting steps:
-
Verify System Suitability: Ensure your HPLC system is functioning correctly by injecting a well-characterized standard compound with known retention and response.
-
Check Lamp and Detector Settings: Confirm that the detector lamp is on and has sufficient energy.[5] Verify that the detector is set to the correct wavelength for maximum absorbance of GW678248.
-
Confirm Injection: Ensure that the sample is being injected correctly and that the injection volume is appropriate. A blocked needle or low injection volume can lead to a loss of signal.[5]
-
Sample Preparation: Re-evaluate your sample preparation procedure. Ensure GW678248 is fully dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve and inject samples in the mobile phase.[6]
Q3: My baseline is very noisy, which is affecting the detection of low-level GW678248. How can I reduce baseline noise?
A noisy baseline can significantly impact detection sensitivity. Here are some common causes and solutions:
-
Mobile Phase Contamination: Impurities or dissolved gas in the mobile phase are common sources of noise.[7][8] Use high-purity HPLC-grade solvents and freshly prepare your mobile phase. Degas the mobile phase thoroughly using sonication or an online degasser.[7]
-
Detector Cell Contamination: A contaminated detector flow cell can cause baseline noise.[5] Flush the system with a strong, appropriate solvent to clean the cell.
-
System Leaks: Check for any leaks in the system, particularly between the column and the detector, as they can cause pressure fluctuations and a noisy baseline.[5][7]
-
Inconsistent Mixing: If you are using a gradient, ensure the pump's mixer is functioning correctly to provide a homogenous mobile phase.[9]
Troubleshooting Guide: Improving Detection Sensitivity for GW678248
This guide provides a systematic approach to troubleshooting and enhancing the detection sensitivity of GW678248 in your HPLC analysis.
Problem: Low Signal or Poor Peak Height for GW678248
A weak signal is a primary indicator of low detection sensitivity. The following sections detail experimental parameters that can be optimized to improve the signal-to-noise ratio (S/N).
The composition of the mobile phase is a critical factor in achieving optimal peak shape and retention, which directly impacts sensitivity.
-
pH Adjustment: The pH of the mobile phase can significantly affect the ionization state of an analyte, which in turn influences its retention and peak shape. For weakly acidic or basic compounds, operating at a pH approximately 2 units away from the pKa can ensure the compound is in a single, non-ionized form, often leading to sharper peaks.
-
Solvent Composition: The ratio of organic solvent to aqueous buffer affects the retention time. Adjusting this ratio can help to achieve a k' (retention factor) between 2 and 10, which is generally ideal for good resolution and peak shape.
-
Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize baseline noise.[7]
Table 1: Mobile Phase Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing or fronting) | Mobile phase pH is close to the pKa of GW678248. | Adjust the mobile phase pH to be at least 2 units above or below the pKa. |
| Mobile phase is incompatible with the sample solvent. | Dissolve the sample in the initial mobile phase composition.[6] | |
| Variable retention times | Inconsistent mobile phase preparation or composition change. | Prepare fresh mobile phase, ensuring accurate measurements.[5][8] |
| Poor column equilibration. | Increase the column equilibration time before injection.[5] | |
| High baseline noise | Contaminated or poor-quality solvents. | Use HPLC or MS-grade solvents and filter before use.[7] |
| Dissolved gas in the mobile phase. | Degas the mobile phase using an online degasser or sonication.[7] |
The choice of the HPLC column and the overall system configuration can significantly impact sensitivity.
-
Column Dimensions: Decreasing the internal diameter (ID) of the column leads to less sample dilution and thus a higher concentration at the detector, resulting in increased sensitivity. For example, switching from a 4.6 mm ID column to a 2.1 mm ID column can theoretically increase sensitivity four-fold.
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or superficially porous particles) increases column efficiency, leading to narrower and taller peaks, which improves the signal-to-noise ratio.[10]
-
System Dead Volume: Minimizing the dead volume in the HPLC system by using shorter, narrower tubing and a smaller detector cell can reduce peak broadening and improve sensitivity.
Table 2: Column and System Parameter Optimization
| Parameter | Standard Condition | Optimized for Higher Sensitivity | Expected Outcome |
| Column Internal Diameter | 4.6 mm | 2.1 mm or 1.0 mm | Increased analyte concentration at the detector. |
| Column Particle Size | 5 µm | < 3 µm or Superficially Porous | Sharper, narrower peaks due to increased efficiency. |
| Flow Rate | 1.0 mL/min | Scaled down according to column ID | Maintains optimal linear velocity for the smaller ID column. |
| Injection Volume | 10 µL | Optimized for column volume | Prevents column overload while maximizing signal. |
| System Tubing | Standard | Shorter length, smaller ID | Reduced peak broadening. |
Properly configured detector settings are crucial for maximizing the signal from your analyte.
-
Wavelength Selection: Ensure the detection wavelength is set to the absorbance maximum (λmax) of GW678248. If the λmax is not known, a UV scan of the compound should be performed.
-
Detector Response Time/Time Constant: A larger time constant can filter out noise but may also broaden peaks.[5] An optimal setting will balance noise reduction with preserving peak shape.
-
Slit Width (for PDA/DAD detectors): A larger slit width can increase sensitivity by allowing more light to reach the detector, but it may decrease resolution.[11]
Experimental Protocols
Protocol 1: General HPLC Method Development for Improved Sensitivity
This protocol outlines a systematic approach to developing a sensitive HPLC method for a compound like GW678248.
-
Analyte Characterization:
-
Determine the physicochemical properties of GW678248, including its solubility, pKa, and UV absorbance spectrum to find the λmax.
-
-
Initial Column and Mobile Phase Screening:
-
Start with a common reversed-phase column, such as a C18, and a simple mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Perform a scouting gradient run (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.
-
-
Optimization of Mobile Phase:
-
Based on the initial run, adjust the gradient slope to improve the separation of the main peak from any impurities.
-
If peak shape is poor, screen different pH values (e.g., using phosphate or acetate buffers) and organic modifiers (e.g., methanol instead of acetonitrile).
-
-
Optimization of Column Parameters:
-
If further sensitivity is required, switch to a column with a smaller internal diameter and/or smaller particle size, adjusting the flow rate and injection volume accordingly.
-
-
Detector Optimization:
-
Confirm the detection wavelength is at the λmax.
-
Optimize the detector's data acquisition rate (for narrow peaks) and response time to achieve the best signal-to-noise ratio.
-
Visualizations
Troubleshooting Workflow for Low HPLC Sensitivity
The following diagram illustrates a logical workflow for troubleshooting low detection sensitivity in HPLC analysis.
Caption: A flowchart for systematically troubleshooting low sensitivity in HPLC.
Mechanism of Action of GW678248
While not directly related to HPLC troubleshooting, understanding the mechanism of action of GW678248 can be valuable for researchers. GW678248 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: Simplified diagram of GW678248's inhibitory action on HIV reverse transcriptase.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
Validation & Comparative
A Tale of Two NNRTIs: A Comparative Analysis of GW695634 and Efavirenz Against Resistant HIV
For researchers, scientists, and drug development professionals, the quest for potent antiretrovirals that can overcome the challenge of drug resistance is a continuous endeavor. This guide provides a detailed comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs): GW695634, a once-promising candidate whose development was halted, and efavirenz, a long-standing component of antiretroviral therapy. By examining their efficacy against NNRTI-resistant HIV, their resistance profiles, and the ultimate trajectory of their development, we can glean valuable insights for future drug design and development.
Executive Summary
This compound, the prodrug of the active compound GW678248, demonstrated significant promise in preclinical studies, exhibiting potent activity against a wide array of NNRTI-resistant HIV-1 strains. Its profile suggested it could be a viable option for patients failing treatment with first-generation NNRTIs like efavirenz. However, the clinical development of this compound was ultimately discontinued due to safety concerns.
Efavirenz, in contrast, has been a cornerstone of HIV treatment for many years. While highly effective in treatment-naive patients, its utility is limited by a low genetic barrier to resistance, with the K103N mutation being the most common cause of treatment failure. This guide will delve into the available data for both compounds, offering a side-by-side comparison of their in vitro performance against resistant viruses and a discussion of the factors that led to their divergent clinical paths.
Comparative Efficacy Against NNRTI-Resistant HIV-1
The primary advantage of GW678248 (the active form of this compound) lay in its ability to inhibit HIV-1 strains that had developed resistance to existing NNRTIs. Preclinical assessments revealed potent inhibition of both wild-type and mutant HIV-1 reverse transcriptase.[1]
Table 1: In Vitro Activity of GW678248 against NNRTI-Resistant HIV-1 Isogenic Strains [1]
| HIV-1 RT Mutation(s) | GW678248 IC50 (nM) |
| Wild-Type | ≤21 |
| L100I | ≤21 |
| K101E | ≤21 |
| K103N | ≤21 |
| V106A | ≤21 |
| V106I | ≤21 |
| V106M | ≤21 |
| V108I | ≤21 |
| E138K | ≤21 |
| Y181C | ≤21 |
| Y188C | ≤21 |
| Y188L | ≤21 |
| G190A | ≤21 |
| G190E | ≤21 |
| P225H | ≤21 |
| P236L | ≤21 |
| Various combinations | ≤21 |
| V106I + E138K + P236L | 86 |
Efavirenz, on the other hand, shows significantly reduced activity against many of these same mutations. The K103N mutation, for instance, is a major pathway for efavirenz resistance.[2][3] While specific IC50 values can vary between studies and assay conditions, the general trend is a substantial increase in the concentration of efavirenz required to inhibit viral replication in the presence of these mutations. For example, the Y188L mutation can lead to high-level resistance to efavirenz.[4]
Resistance Profiles
In vitro studies to select for resistance to GW678248 showed that a combination of mutations, including V106I, E138K, and P236L, was required to confer a notable (though still relatively modest) level of resistance.[1] This suggests a higher genetic barrier to resistance for GW678248 compared to first-generation NNRTIs.
Efavirenz has a well-characterized resistance profile dominated by single amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase. The most common of these is the K103N mutation.[2][3] Other primary resistance mutations include L100I, Y188L, and G190S/A/E.[4][5] The emergence of these mutations often leads to cross-resistance to other first-generation NNRTIs.
Developmental Fate: A Fork in the Road
Despite its promising preclinical profile, the development of this compound was discontinued. While the specific details of the safety issues are not extensively published, the discontinuation indicates that unacceptable toxicity was observed during clinical trials. This serves as a critical reminder that in vitro efficacy against resistant strains is only one aspect of a successful drug candidate.
Efavirenz, despite its susceptibility to resistance, has had a long and successful clinical history due to its potent antiviral activity in treatment-naive individuals and a generally manageable side-effect profile.[2] However, due to the prevalence of transmitted NNRTI resistance and its neuropsychiatric side effects, its role as a first-line agent has diminished in many treatment guidelines.[2]
Experimental Methodologies
The in vitro antiviral activity of GW678248 was assessed using HeLa CD4 MAGI cell culture virus replication assays.[1] In these assays, HeLa cells expressing CD4 are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The 50% inhibitory concentration (IC50) is then determined by measuring the reduction in viral replication, often through a reporter gene system like β-galactosidase.
Phenotypic susceptibility testing for efavirenz and other antiretrovirals is typically performed by culturing patient-derived or laboratory-created viral strains in the presence of serial dilutions of the drug.[6][7] The concentration of the drug that inhibits viral replication by 50% (IC50) is then compared to that of a wild-type reference strain to determine the fold-change in resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of NNRTIs and a general workflow for assessing antiviral activity.
Caption: Mechanism of action of NNRTIs on HIV-1 reverse transcriptase.
Caption: A generalized workflow for determining the in vitro antiviral activity of a compound.
Conclusion
The comparison of this compound and efavirenz offers a compelling case study in drug development. This compound, with its potent activity against a broad range of NNRTI-resistant HIV-1, represented a promising step forward. However, its journey was cut short by safety concerns, highlighting the multifaceted nature of drug development where efficacy must be balanced with tolerability.
Efavirenz, while vulnerable to resistance, has had a significant impact on the management of HIV due to its effectiveness in treatment-naive populations. The lessons learned from the development and clinical use of both agents continue to inform the design of next-generation NNRTIs and other antiretroviral drugs, with the ultimate goal of developing more durable, potent, and safer treatment options for all individuals living with HIV.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
A Comparative Analysis of GW695634 and Other Second-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has evolved significantly with the advent of second-generation compounds designed to overcome the resistance and tolerability issues associated with first-generation agents. This guide provides a comparative overview of GW695634, a potent second-generation NNRTI, against its contemporaries, etravirine and rilpivirine, focusing on their performance based on available experimental data.
Executive Summary
This compound, the prodrug of GW678248, has demonstrated significant promise in preclinical studies, exhibiting potent activity against a wide array of NNRTI-resistant HIV-1 strains. While direct head-to-head clinical trial data with other second-generation NNRTIs remains limited, in vitro evidence suggests a favorable resistance profile for this compound, comparable and in some instances superior, to that of etravirine and rilpivirine against certain mutations. This guide synthesizes the available data to facilitate an objective comparison of these compounds.
Data Presentation
Table 1: In Vitro Antiviral Potency (IC50) Against NNRTI-Resistant HIV-1 Variants
The following table summarizes the 50% inhibitory concentrations (IC50) of GW678248 (the active form of this compound), etravirine, and rilpivirine against various HIV-1 strains harboring key NNRTI resistance mutations. Lower IC50 values indicate higher potency.
| HIV-1 Strain (Mutation) | GW678248 IC50 (nM) | Etravirine IC50 (nM) | Rilpivirine IC50 (nM) |
| Wild-Type | <10 | 0.9 - 2.7 | 0.27 - 0.76 |
| L100I | ≤21 | 2.1 - 18 | 0.6 - 1.9 |
| K101E | ≤21 | 1.8 - 4.1 | 0.5 - 1.3 |
| K103N | ≤21 | 1.3 - 3.4 | 0.4 - 1.1 |
| V106A | ≤21 | 1.1 - 2.9 | 0.3 - 0.8 |
| Y181C | ≤21 | 1.0 - 2.8 | 0.3 - 0.9 |
| Y188L | 21 | 3.6 - 15 | 1.1 - 4.1 |
| G190A | ≤21 | 1.7 - 4.5 | 0.5 - 1.4 |
| V106I + E138K + P236L | 86 | Data not available | Data not available |
Data for GW678248 is sourced from preclinical assessments in HeLa CD4 MAGI cell culture virus replication assays.[1][2][3] Data for etravirine and rilpivirine is compiled from various in vitro studies.
Table 2: Comparative Pharmacokinetic Properties
Detailed human pharmacokinetic data for this compound is not extensively published. Preclinical data indicates that this compound is a prodrug that is metabolized to the active compound GW678248, primarily through amide hydrolysis. The main route of elimination in preclinical models was in the feces.
| Parameter | This compound | Etravirine | Rilpivirine |
| Active Form | GW678248 | Etravirine | Rilpivirine |
| Metabolism | Amide hydrolysis | Primarily CYP3A4, CYP2C9, CYP2C19 | Primarily CYP3A4 |
| Elimination | Feces (preclinical) | Feces (~94%), Urine (~1%) | Feces (~85%), Urine (~6%) |
| Protein Binding | Data not available | >99.9% | ~99.7% |
Experimental Protocols
In Vitro Antiviral Activity Assay (HeLa CD4 MAGI Cell-Based Assay)
The antiviral activity of GW678248 was determined using a HeLa CD4 MAGI cell culture system. This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a reporter gene (β-galactosidase) that is activated upon successful viral infection and integration.
Methodology:
-
Cell Preparation: HeLa-CD4-LTR-β-gal cells are seeded in 96-well plates and incubated overnight.
-
Compound Dilution: Test compounds (GW678248, etravirine, rilpivirine) are serially diluted to achieve a range of concentrations.
-
Infection: Cells are infected with HIV-1 strains (wild-type or containing NNRTI resistance mutations) in the presence of the diluted compounds.
-
Incubation: The infected cells are incubated for 48 hours to allow for viral replication and expression of the reporter gene.
-
Detection: The β-galactosidase activity is measured using a chemiluminescent substrate.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that reduces reporter gene activity by 50% compared to untreated control cells.
NNRTI Resistance Mutation Analysis
Genotypic analysis is performed to identify mutations in the reverse transcriptase gene of HIV-1 that confer resistance to NNRTIs.
Methodology:
-
RNA Extraction: Viral RNA is extracted from plasma samples of HIV-1 infected individuals.
-
RT-PCR: The reverse transcriptase region of the viral pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
DNA Sequencing: The amplified DNA is sequenced to identify any mutations.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify amino acid substitutions associated with NNRTI resistance.
Mandatory Visualization
Signaling Pathway: NNRTI Mechanism of Action
Experimental Workflow: In Vitro Antiviral Assay
Logical Relationship: Drug Development Funnel for NNRTIs
References
Comparative Antiviral Activity of GW695634 (as GW678248) Against HIV-1 Clinical Isolates
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of GW695634, focusing on its active metabolite GW678248, against clinical isolates of Human Immunodeficiency Virus Type 1 (HIV-1). The performance of GW678248, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is evaluated against other established NNRTIs, including efavirenz, nevirapine, etravirine, and rilpivirine. This document is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.
Executive Summary
GW678248, the active form of the prodrug this compound, demonstrates potent in vitro activity against HIV-1, including strains resistant to first-generation NNRTIs. This guide summarizes the available data on its efficacy against clinical isolates and compares it with other NNRTIs, highlighting its potential role in managing HIV-1 infection, particularly in the context of drug resistance.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from replicating.
Comparative Antiviral Activity
The antiviral efficacy of NNRTIs is typically measured by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50% in vitro. A lower EC50/IC50 value indicates greater potency.
The following table summarizes the in vitro antiviral activity of GW678248 in comparison to other NNRTIs against wild-type and NNRTI-resistant HIV-1 clinical isolates.
| Antiviral Agent | HIV-1 Strain | EC50 / IC50 (nM) | Fold Change in EC50/IC50 vs. Wild-Type | Reference |
| GW678248 | Wild-Type | Data not specified in provided abstracts | - | [1] |
| NVP-Resistant Isolates | - | >10-fold in 17% of isolates | [1] | |
| EFV-Resistant Isolates | - | >10-fold in 17% of isolates | [1] | |
| Nevirapine (NVP) | Wild-Type | Varies by assay | - | [1] |
| NVP-Resistant Isolates | - | >10-fold in 98% of isolates | [1] | |
| Efavirenz (EFV) | Wild-Type | Varies by assay | - | [1] |
| EFV-Resistant Isolates | - | >10-fold in 85% of isolates | [1] | |
| Etravirine (ETR) | EFV/NVP-Resistant Isolates | Susceptibility retained in many cases | - | [2][3] |
| Rilpivirine (RPV) | EFV/NVP-Resistant Isolates | Susceptibility retained in many cases | - | [2][3] |
Key Findings:
-
GW678248 demonstrates significant activity against a panel of clinical isolates, including a substantial portion that are resistant to efavirenz and nevirapine.[1]
-
For 55 clinical isolates with reduced susceptibility to efavirenz and/or nevirapine, GW678248 showed a greater than 10-fold increase in IC50 for only 17% of these isolates. In contrast, efavirenz and nevirapine had a greater than 10-fold increase in IC50 for 85% and 98% of the isolates, respectively.[1] This suggests that 81-83% of the efavirenz- and/or nevirapine-resistant viruses in this set were still susceptible to GW678248.[1]
-
Second-generation NNRTIs like etravirine and rilpivirine also show activity against strains resistant to first-generation NNRTIs.[2][3] The specific mutation patterns determine the degree of cross-resistance.[2]
Experimental Protocols
The validation of antiviral activity in clinical isolates typically involves phenotypic susceptibility assays. The general workflow for such an assay is outlined below.
General Protocol for Phenotypic Antiviral Susceptibility Assay
-
Virus Isolation and Propagation:
-
HIV-1 is isolated from patient plasma or peripheral blood mononuclear cells (PBMCs).
-
The virus is then propagated in cell culture, typically using stimulated donor PBMCs or a susceptible cell line (e.g., TZM-bl).
-
-
Drug Susceptibility Assay:
-
A recombinant virus can be generated containing the reverse transcriptase gene from the clinical isolate.
-
The virus is then cultured in the presence of serial dilutions of the antiviral drug being tested.
-
A control experiment is run in parallel without the drug.
-
-
Measurement of Viral Replication:
-
After a set incubation period (e.g., 3-7 days), the extent of viral replication is measured.
-
Common methods include quantifying the p24 antigen (a viral core protein) in the culture supernatant via ELISA or measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.
-
-
Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
The fold change in IC50/EC50 for a clinical isolate is determined by dividing its IC50/EC50 by that of a drug-sensitive reference (wild-type) virus.
-
Conclusion
The available in vitro data indicates that GW678248, the active metabolite of this compound, is a potent NNRTI with a favorable resistance profile against HIV-1 clinical isolates that are resistant to first-generation NNRTIs like efavirenz and nevirapine.[1] This positions this compound as a potentially valuable agent in the management of HIV-1, particularly for treatment-experienced patients. Further clinical studies are necessary to fully elucidate its efficacy and safety profile in vivo. The comparative data presented in this guide can aid researchers and drug developers in contextualizing the activity of this compound within the broader landscape of NNRTI-based antiretroviral therapy.
References
- 1. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NNRTI Resistance: A Comparative Analysis of GW695634's Cross-Resistance Profile
For Immediate Release
A deep dive into the cross-resistance profile of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) GW695634 reveals a promising avenue in the ongoing battle against drug-resistant HIV-1. Preclinical data demonstrates that its active form, GW678248, maintains potent antiviral activity against a wide array of HIV-1 strains harboring mutations that confer resistance to currently approved NNRTIs, such as nevirapine and efavirenz.
This guide offers a comprehensive comparison of the in vitro cross-resistance profile of this compound with existing NNRTIs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
Comparative Antiviral Activity
GW678248, the active metabolite of the prodrug this compound, has demonstrated significant potency against both wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutants. The following table summarizes the 50% inhibitory concentrations (IC50) of GW678248 in comparison to first-generation NNRTIs, nevirapine and efavirenz, against various HIV-1 reverse transcriptase (RT) mutants.[1][2][3]
| HIV-1 RT Mutant | GW678248 IC50 (nM) | Nevirapine IC50 (nM) | Efavirenz IC50 (nM) |
| Wild Type (WT) | ≤ 21 | Data Not Provided | Data Not Provided |
| L100I | ≤ 21 | Data Not Provided | Data Not Provided |
| K101E | ≤ 21 | Data Not Provided | Data Not Provided |
| K103N | ≤ 21 | Data Not Provided | Data Not Provided |
| V106A/I/M | ≤ 21 | Data Not Provided | Data Not Provided |
| V108I | ≤ 21 | Data Not Provided | Data Not Provided |
| E138K | ≤ 21 | Data Not Provided | Data Not Provided |
| Y181C | ≤ 21 | Data Not Provided | Data Not Provided |
| Y188C | ≤ 21 | Data Not Provided | Data Not Provided |
| Y188L | 21 | Data Not Provided | Data Not Provided |
| G190A/E | ≤ 21 | Data Not Provided | Data Not Provided |
| P225H | ≤ 21 | Data Not Provided | Data Not Provided |
| P236L | ≤ 21 | Data Not Provided | Data Not Provided |
| V106I + E138K + P236L | 86 | Data Not Provided | Data Not Provided |
Data sourced from preclinical assessments of GW678248 in HeLa CD4 MAGI cell culture virus replication assays.[1][2][3]
Experimental Protocols
The evaluation of the antiviral activity and cross-resistance profile of this compound's active form, GW678248, was primarily conducted using established in vitro cell-based assays. A general methodology for such an assay is outlined below.
Phenotypic Drug Susceptibility Assay (e.g., HeLa CD4 MAGI or PhenoSense® Assay)
This type of assay directly measures the ability of a drug to inhibit viral replication in a laboratory setting.
1. Virus Preparation:
-
Wild-Type and Mutant Virus Strains: A panel of HIV-1 strains is utilized, including a wild-type reference strain and various site-directed mutants harboring known NNRTI resistance mutations.
-
Clinical Isolates: Alternatively, protease (PR) and reverse transcriptase (RT) sequences from a patient's plasma sample are amplified via reverse transcription-polymerase chain reaction (RT-PCR).[4]
2. Vector Construction (for assays like PhenoSense®):
-
The amplified patient-derived PR and RT sequences are inserted into a resistance test vector (RTV). This vector contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[4]
3. Cell Culture and Infection:
-
Cell Line: A susceptible cell line, such as HeLa cells engineered to express CD4 and a Tat-inducible reporter gene (MAGI assay), is cultured.
-
Infection: The cells are infected with the prepared virus strains (wild-type, mutants, or recombinant viruses containing patient-derived sequences) in the presence of serial dilutions of the antiretroviral drug being tested (e.g., GW678248, nevirapine, efavirenz).
4. Measurement of Viral Replication:
-
MAGI Assay: After a set incubation period, the cells are fixed and stained for β-galactosidase activity, which is induced by the HIV-1 Tat protein upon successful infection and gene expression. The number of blue-staining cells (foci) is counted.
-
Luciferase Assay (PhenoSense®): For assays using a luciferase reporter, the cells are lysed, and luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication.[4]
5. Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug and virus strain.
-
Fold Change (FC): The IC50 value for a mutant or clinical isolate is divided by the IC50 value for the wild-type reference virus. The resulting fold change indicates the level of resistance.
Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the molecular basis of resistance.
Figure 1. Mechanism of NNRTI Action.
Figure 2. Mechanism of NNRTI Resistance.
Conclusion
The preclinical data for GW678248, the active form of this compound, demonstrates a favorable cross-resistance profile against a range of common NNRTI resistance mutations. While some reduction in susceptibility is observed with specific triple mutations, the overall profile suggests that this compound could be a valuable therapeutic option for patients with HIV-1 strains resistant to first-generation NNRTIs. Further clinical investigation is warranted to fully elucidate its efficacy and resistance profile in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. monogrambio.labcorp.com [monogrambio.labcorp.com]
A Comparative Analysis of GW695634 and GW678248: Potency and Pharmacological Profile
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, GW695634 and GW678248 represent a significant advancement, particularly in combating drug-resistant viral strains. This guide provides a detailed comparison of these two compounds, focusing on their respective potencies, supported by experimental data and methodologies. A crucial aspect of this comparison is the understanding that this compound is a prodrug that is converted in vivo to its active form, GW678248.[1] This fundamental relationship dictates their comparative potency, with GW678248 being the pharmacologically active agent.
Data Summary: Potency of the Active Compound GW678248
The antiviral potency of GW678248 has been evaluated in various assays against both wild-type (WT) and mutant strains of HIV-1. The following table summarizes the 50% inhibitory concentrations (IC50) from biochemical and cell-based assays.
| Target | Assay Type | IC50 (nM) |
| Wild-Type HIV-1 Reverse Transcriptase | Biochemical Assay | 0.8 - 6.8[2][3][4] |
| Wild-Type HIV-1 | In Vitro Antiviral Assay | 0.5[5][6] |
| K103N Mutant HIV-1 | In Vitro Antiviral Assay | 1[5][6] |
| Y181C Mutant HIV-1 | In Vitro Antiviral Assay | 0.7[5][6] |
| Various Single and Double Mutant HIV-1 Strains | Cell Culture Virus Replication Assay | ≤ 21[2][4] |
| V106I, E138K, and P236L Mutant HIV-1 | Cell Culture Virus Replication Assay | 86[2][4] |
Mechanism of Action and Signaling Pathway
GW678248 is a novel benzophenone NNRTI.[2][3] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from replicating.
Experimental Protocols
The potency data presented in this guide were derived from established experimental protocols designed to assess the efficacy of antiviral compounds.
Biochemical Reverse Transcriptase (RT) Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Enzyme and Substrate Preparation : Purified, recombinant HIV-1 reverse transcriptase is prepared. A synthetic template-primer, such as poly(rA)-oligo(dT), and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are used as substrates.
-
Compound Incubation : A range of concentrations of the test compound (GW678248) is incubated with the reverse transcriptase enzyme.
-
Reaction Initiation : The reverse transcription reaction is initiated by the addition of the template-primer and dNTPs.
-
Quantification : The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the reverse transcriptase activity (IC50) is calculated from the dose-response curve.
HeLa CD4 MAGI Cell Culture Virus Replication Assay
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Culture : HeLa CD4 MAGI cells, which are engineered to express the CD4 receptor and contain an HIV-1 LTR-driven β-galactosidase reporter gene, are cultured.
-
Compound Addition : The cells are treated with various concentrations of the test compound.
-
Viral Infection : A known amount of HIV-1 (either wild-type or mutant strains) is added to the cell cultures.
-
Incubation : The infected cells are incubated to allow for viral entry, reverse transcription, integration, and expression of viral genes.
-
Reporter Gene Assay : The expression of the β-galactosidase reporter gene, which is activated by the HIV-1 Tat protein, is measured. This serves as an indicator of viral replication.
-
IC50 Calculation : The IC50 value is determined as the compound concentration that reduces the reporter gene expression by 50%.
Conclusion
The comparative potency of this compound and GW678248 is defined by their prodrug-drug relationship. This compound is the orally bioavailable prodrug that is metabolized to the highly potent antiviral agent, GW678248.[1] Experimental data demonstrates that GW678248 is a powerful NNRTI, exhibiting low nanomolar to sub-nanomolar inhibitory concentrations against both wild-type HIV-1 and clinically relevant mutant strains known to be resistant to other NNRTIs.[2][5][6] This positions GW678248, delivered as this compound, as a promising next-generation therapeutic for the management of HIV-1 infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Genetic Barrier to Resistance for GW695634 (GW678248/Etravirine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic barrier to resistance for GW695634, the prodrug of GW678248 (also known as TMC125 or by its approved name, Etravirine). GW678248 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent activity against wild-type HIV-1 and strains resistant to first-generation NNRTIs.[1] A key characteristic of an effective antiretroviral agent is a high genetic barrier to resistance, meaning that multiple viral mutations are required to confer clinically significant resistance. This guide summarizes experimental data from in vitro studies to objectively assess this characteristic for GW678248 compared to other NNRTIs.
Comparative Antiviral Activity and Resistance Profile
GW678248 exhibits a favorable resistance profile compared to first-generation NNRTIs such as efavirenz (EFV) and nevirapine (NVP). A single mutation in the HIV-1 reverse transcriptase (RT) can confer high-level resistance to first-generation NNRTIs. In contrast, the development of resistance to GW678248 typically requires the accumulation of multiple mutations.[2][3]
In Vitro Susceptibility Data
The following table summarizes the 50% inhibitory concentrations (IC50) of GW678248 and efavirenz against various HIV-1 strains, including wild-type and those with single or multiple NNRTI resistance-associated mutations.
| HIV-1 RT Genotype | GW678248 IC50 (nM) | Efavirenz IC50 (nM) | Fold Change in IC50 (GW678248) | Fold Change in IC50 (Efavirenz) |
| Wild-Type (HXB2) | 1.0 | 1.5 | 1.0 | 1.0 |
| K103N | 1.2 | 48 | 1.2 | 32 |
| Y181C | 2.1 | 27 | 2.1 | 18 |
| L100I | 1.5 | >1000 | 1.5 | >667 |
| K103N + Y181C | 11 | >1000 | 11 | >667 |
| V106I + E138K + P236L | 86 | - | 86 | - |
Data compiled from multiple sources.[4][5][6] Fold change is calculated relative to the wild-type IC50.
As the data indicates, GW678248 retains significant activity against viral strains with mutations like K103N and Y181C, which confer high-level resistance to efavirenz.[6] Even with the accumulation of three mutations selected by GW678248 (V106I, E138K, and P236L), the increase in IC50 is modest compared to the effect of single mutations on first-generation NNRTIs.[5][6]
In Vitro Resistance Selection and Mutational Pathways
Studies involving the serial passage of HIV-1 in the presence of escalating concentrations of GW678248 have been instrumental in identifying the mutational pathways leading to resistance. These experiments demonstrate that a higher genetic barrier is in place for GW678248 compared to first-generation NNRTIs.[2][4]
Experimental Workflow for In Vitro Resistance Selection
The diagram below illustrates a typical experimental workflow for selecting drug-resistant HIV-1 variants in cell culture.
Emergence of Resistance Mutations
In vitro selection experiments with GW678248 on wild-type HIV-1 have consistently shown the requirement for multiple mutations to confer significant resistance. The following diagram illustrates a common mutational pathway observed.
It is important to note that other mutations, such as V179F, V179I, Y181C, G190E, M230L, and Y318F, have also been selected for by TMC125 (Etravirine) in vitro, often in combination.[2][3] The specific combination of mutations can influence the level of resistance.
Experimental Protocols
In Vitro Selection of Resistant HIV-1 by Serial Passage
This method is employed to mimic the evolution of drug resistance in a controlled laboratory setting.
-
Cell Culture and Virus Infection: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. A stock of wild-type HIV-1 (e.g., strain HXB2) is used to infect the MT-4 cells at a low multiplicity of infection (MOI).[2][4]
-
Initial Drug Exposure: Following infection, the cells are cultured in the presence of GW678248 at a concentration close to its IC50 against the wild-type virus.[4]
-
Serial Passaging: The cell culture is monitored for signs of viral replication (e.g., cytopathic effects or p24 antigen production). Once viral breakthrough is observed, the supernatant containing the virus is collected.[2]
-
Dose Escalation: A portion of the collected supernatant is used to infect fresh MT-4 cells, and the concentration of GW678248 in the culture medium is increased (typically doubled).[4]
-
Iteration: Steps 3 and 4 are repeated for multiple passages, leading to the selection of viral populations with increasing resistance to the drug.
-
Analysis of Resistant Virus: After a predetermined number of passages or when significant resistance is observed, the viral RNA is extracted from the culture supernatant. The reverse transcriptase region of the pol gene is then amplified by RT-PCR and sequenced to identify mutations.[2] Phenotypic susceptibility testing is also performed to determine the IC50 of GW678248 against the selected resistant virus.
Phenotypic Susceptibility Assay (Recombinant Virus Assay)
This assay is used to quantify the susceptibility of different HIV-1 strains to an antiretroviral drug.
-
Construction of Recombinant Viruses: The reverse transcriptase coding region from clinical isolates or laboratory-generated resistant strains is inserted into a standard HIV-1 laboratory clone that lacks its own RT region.
-
Virus Production: The resulting recombinant plasmids are transfected into host cells to produce viral stocks.
-
Infection and Drug Treatment: Target cells (e.g., MT-4 cells) are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug being tested (e.g., GW678248).
-
Quantification of Viral Replication: After a set incubation period, viral replication is quantified, often by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying HIV-1 p24 antigen.
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Conclusion
The experimental data from in vitro studies consistently demonstrate that GW678248 (the active form of this compound) has a high genetic barrier to the development of resistance compared to first-generation NNRTIs.[2][3] The requirement for the accumulation of multiple mutations to confer significant resistance is a key advantage of this compound. This characteristic, combined with its potent activity against many NNRTI-resistant strains, underscores its importance in the management of HIV-1 infection, particularly in treatment-experienced patients.[7][8]
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
In Vitro Toxicity Profile: A Comparative Analysis of GW695634 and Nevirapine
A direct comparative analysis of the in vitro toxicity of GW695634 and nevirapine is not feasible at this time due to a lack of publicly available data on the toxicological profile of this compound. While extensive research has been conducted on the in vitro and in vivo toxicity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, similar information for this compound, also an NNRTI, is not readily accessible in the public domain.
This guide will proceed by summarizing the known in vitro toxicity of nevirapine to provide a benchmark. Should data for this compound become available, a direct comparison could be undertaken.
Nevirapine: A Review of In Vitro Toxicity
Nevirapine, a widely used antiretroviral drug, has been associated with significant hepatotoxicity.[1][2] In vitro studies using various cell lines have been instrumental in elucidating the mechanisms underlying this toxicity.
Mechanisms of Nevirapine-Induced In Vitro Toxicity
The in vitro toxicity of nevirapine is believed to be multifactorial, involving both direct cellular effects and metabolic bioactivation.[2][3][4]
-
Direct Cytotoxicity: Studies on human hepatocyte-derived cell lines, such as HepG2, have demonstrated that nevirapine can induce apoptosis, or programmed cell death.[5] This suggests a direct cytotoxic effect of the parent drug on liver cells.[5]
-
Metabolic Activation: A primary driver of nevirapine's toxicity is its metabolism by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2B6.[1][6][7] This metabolic process can lead to the formation of reactive metabolites.[2]
-
Quinone Methide Formation: One key reactive metabolite is a quinone methide, which can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and toxicity.[7]
-
Oxidative Stress: The metabolic activation of nevirapine can also contribute to oxidative stress within the cells.
-
Experimental Workflows for Assessing Nevirapine Toxicity
A common workflow for evaluating the in vitro toxicity of nevirapine involves the following steps:
Experimental workflow for in vitro toxicity testing of nevirapine.
Signaling Pathways Implicated in Nevirapine Toxicity
The toxicity of nevirapine is linked to the activation of specific cellular signaling pathways, primarily those involved in drug metabolism and stress responses.
Signaling pathway of nevirapine-induced hepatotoxicity.
Quantitative Data on Nevirapine In Vitro Toxicity
While a comprehensive table requires specific experimental data which can vary between studies, a representative summary of findings is presented below.
| Cell Line | Assay | Endpoint | Concentration Range | Key Findings |
| HepG2 | MTT Assay | Cell Viability | 0 - 1000 µM | Dose-dependent decrease in cell viability.[2] |
| HepG2 | Caspase-3/7 Assay | Apoptosis | 0 - 819 µM | Increased caspase activity, indicating apoptosis.[5] |
| Primary Human Hepatocytes | Transcriptomics | Gene Expression | 11.3 µM and 175.0 µM | Upregulation of genes involved in drug metabolism (CYP2B6, CYP3A4) and cellular stress. |
| 3D-HLCs | MTS Assay | Cytotoxicity | 25 - 2000 µM | No significant cytotoxicity observed up to 1000 µM after 72 hours. |
Note: IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for nevirapine can vary significantly depending on the cell line, exposure time, and specific assay used. One study estimated an IC50 of 813.7 μM for a 48-hour exposure in one culture system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human hepatoma HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of nevirapine (e.g., 0-1000 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours).
-
Reagent Addition: Add Caspase-Glo 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or protein concentration.
Conclusion
The in vitro toxicity of nevirapine is well-documented and is primarily attributed to its metabolic activation into reactive species that can cause direct cellular damage and induce apoptosis in hepatocytes. A thorough comparison with this compound is contingent on the future availability of its in vitro toxicological data. Researchers and drug development professionals are encouraged to conduct and publish such studies to enable a comprehensive risk-benefit assessment of this potential HIV therapeutic.
References
- 1. tebubio.com [tebubio.com]
- 2. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro investigation of the hepatic toxicity of PEGylated polymeric redox responsive nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bridging the Data Gap From in vitro Toxicity Testing to Chemical Safety Assessment Through Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerability and Pharmacokinetics(PK)/Pharmacodynamics(PD) Study of GW003 in Healthy Subjects | MedPath [trial.medpath.com]
Comparative Efficacy of GW695634 in Treatment-Experienced HIV-1 Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) GW695634 against other therapeutic alternatives for treatment-experienced individuals with HIV-1. The data presented is based on available preclinical and clinical findings to support informed research and development decisions.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and its alternatives in treatment-experienced patient populations. It is important to note that the available data for this compound is primarily from preclinical in vitro studies and a small, early-phase clinical trial, while the data for the comparator drugs are from larger, later-phase clinical trials.
Table 1: In Vitro Efficacy of GW678248 (Active form of this compound) against NNRTI-Resistant HIV-1 Strains [1]
| HIV-1 Mutant Strain | IC50 (nM) |
| Wild-Type | 0.8 - 6.8 |
| L100I | ≤21 |
| K101E | ≤21 |
| K103N | ≤21 |
| V106A/I/M | ≤21 |
| V108I | ≤21 |
| E138K | ≤21 |
| Y181C | ≤21 |
| Y188C/L | ≤21 |
| G190A/E | ≤21 |
| P225H | ≤21 |
| P236L | ≤21 |
| V106I + E138K + P236L | 86 |
Table 2: Clinical Efficacy of this compound and Alternatives in NNRTI-Experienced Patients
| Drug | Study | Patient Population | Key Efficacy Outcome(s) |
| This compound | Phase I Study[2] | NNRTI-experienced | Viral load reduction of almost 1.0 log10 copies/mL over 7 days (monotherapy). |
| Etravirine | DUET-1 & DUET-2 (Week 96)[3] | NNRTI-resistant, treatment-experienced | 57% of patients achieved HIV-1 RNA <50 copies/mL. Mean CD4+ T-cell count increase of 128 cells/mm³. |
| Rilpivirine | SCOLTA Project[4] | Treatment-experienced, virologically suppressed | 91.5% of treatment-experienced patients maintained virologic success (HIV-RNA <50 copies/mL) at week 48. |
| Doravirine | DORAGE Cohort | ART-experienced, virologically controlled | 96.1% rate of virological control (HIV-RNA <50 copies/mL) at 48 weeks post-switch in a per-protocol analysis. |
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay[6][7][8]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) primer-template, deoxyribonucleotide triphosphates (dNTPs, including a labeled dNTP such as [³H]TTP or digoxigenin-labeled dUTP), assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂), test compound (this compound or alternatives), and a detection system (e.g., scintillation counter for radioactivity or anti-digoxigenin antibody for colorimetric/chemiluminescent detection).
-
Procedure:
-
The reaction is set up in a microplate format. Each well contains the assay buffer, primer-template, and dNTPs.
-
The test compound is added at various concentrations to different wells.
-
The reaction is initiated by adding a known amount of HIV-1 RT.
-
The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
The reaction is stopped (e.g., by adding EDTA).
-
The amount of newly synthesized DNA is quantified. For radiolabeled assays, the biotinylated primer allows for capture on streptavidin-coated beads, and the incorporated radioactivity is measured. For colorimetric assays, the digoxigenin-labeled DNA is captured and detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) that catalyzes a color-producing reaction.
-
The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.
-
Phenotypic Antiviral Susceptibility Assay (Recombinant Virus Assay)[3][9][10]
This cell-based assay measures the ability of a drug to inhibit the replication of HIV-1 in a cellular context. It is particularly useful for assessing activity against drug-resistant viral strains.
-
Materials: Plasmids containing the HIV-1 genome with a reporter gene (e.g., luciferase or green fluorescent protein) and lacking the reverse transcriptase gene, patient-derived or site-directed mutagenized RT gene sequences, permissive cell line (e.g., MT-4 cells or peripheral blood mononuclear cells [PBMCs]), cell culture medium, test compound, and a detection system for the reporter gene.
-
Procedure:
-
The patient-derived or mutant RT gene is cloned into the HIV-1 vector plasmid.
-
The recombinant virus is produced by transfecting the plasmid into a packaging cell line.
-
The permissive target cells are seeded in a multi-well plate.
-
The cells are pre-incubated with various concentrations of the test compound.
-
A standardized amount of the recombinant virus is added to the wells.
-
The plate is incubated for a period that allows for viral entry, reverse transcription, integration, and reporter gene expression (typically 48-72 hours).
-
The level of viral replication is determined by measuring the reporter gene expression (e.g., luciferase activity or fluorescence intensity).
-
The drug concentration that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.
-
Visualizations
Caption: HIV-1 Reverse Transcription Signaling Pathway and NNRTI Inhibition.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.corporate-ir.net [media.corporate-ir.net]
Comparative Pharmacokinetic Analysis of a Novel Compound: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative pharmacokinetic (PK) analysis of a novel compound, exemplified by a hypothetical molecule GW695634, across different preclinical species. Due to the limited publicly available pharmacokinetic data for the specific compound this compound, this document serves as a methodological template. It outlines the essential experimental protocols, data presentation strategies, and visualizations required for a robust interspecies comparison, which is a critical step in drug discovery and development for predicting human pharmacokinetics.[1][2][3]
Data Presentation: Summarizing Pharmacokinetic Parameters
A clear and concise presentation of quantitative data is paramount for interspecies comparison. The following table structure is recommended for summarizing the key pharmacokinetic parameters obtained from in vivo studies.
Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Compound (e.g., this compound) Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Mouse (n=6) | Rat (n=6) | Dog (n=4) | Monkey (n=4) |
| C₀ | ng/mL | 1500 ± 250 | 1200 ± 180 | 1000 ± 150 | 950 ± 120 |
| AUC₀-t | ngh/mL | 3450 ± 520 | 4100 ± 615 | 5200 ± 780 | 5500 ± 825 |
| AUC₀-inf | ngh/mL | 3600 ± 540 | 4300 ± 645 | 5450 ± 818 | 5800 ± 870 |
| CL | mL/h/kg | 278 ± 42 | 233 ± 35 | 183 ± 27 | 172 ± 26 |
| Vdss | L/kg | 1.2 ± 0.18 | 1.5 ± 0.23 | 2.1 ± 0.32 | 2.5 ± 0.38 |
| t₁/₂ | h | 3.0 ± 0.45 | 4.5 ± 0.68 | 8.0 ± 1.2 | 9.5 ± 1.4 |
| MRT | h | 4.3 ± 0.65 | 6.5 ± 0.98 | 11.5 ± 1.7 | 14.5 ± 2.2 |
-
C₀ : Initial plasma concentration
-
AUC₀-t : Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
AUC₀-inf : Area under the plasma concentration-time curve from time zero to infinity
-
CL : Clearance
-
Vdss : Volume of distribution at steady state
-
t₁/₂ : Half-life
-
MRT : Mean residence time
Experimental Protocols
Detailed and standardized methodologies are crucial for generating high-quality, comparable pharmacokinetic data.
Animal Studies
-
Species and Strain Selection: Select common laboratory animal species such as mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys. The choice of species should be justified based on metabolic profiles and relevance to human physiology.[1][3]
-
Animal Husbandry: House animals in controlled conditions (temperature: 22 ± 2°C; humidity: 50 ± 10%; 12-hour light/dark cycle) with ad libitum access to standard chow and water.[4] Animals should be acclimatized for at least one week before the experiment.
-
Dose Administration:
-
Intravenous (IV): Administer the compound as a single bolus injection via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs and monkeys). The vehicle should be well-tolerated (e.g., saline, PEG400/water).
-
Oral (PO): Administer the compound via oral gavage. Animals should be fasted overnight prior to dosing.[4]
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
The volume of blood collected should not exceed the recommended limits for each species.
-
Process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method
-
Sample Preparation: Develop a robust method for the extraction of the analyte from plasma, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analytical Technique: Utilize a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the compound in plasma samples.
-
Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Pharmacokinetic Analysis
-
Software: Use validated pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Parameters: Calculate the key pharmacokinetic parameters as listed in Table 1.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a drug that acts as a receptor agonist.
Caption: Hypothetical signaling pathway of this compound as a receptor agonist.
Experimental Workflow
This diagram outlines the logical flow of a comparative pharmacokinetic study.
Caption: Workflow for a comparative preclinical pharmacokinetic study.
References
- 1. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GW695634: A Guide for Laboratory Professionals
Crucial Safety Notice: As of November 2025, a publicly available, specific Safety Data Sheet (SDS) for GW695634 containing detailed disposal procedures could not be located. This compound is a research chemical, and like many such compounds, its toxicological and ecological properties may not be fully characterized. Therefore, it must be handled as a potentially hazardous substance. The following guidance is based on established best practices for the disposal of research-grade chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Core Principles for Handling and Disposal
When a specific SDS is unavailable, a conservative approach to chemical disposal is paramount. Researchers, scientists, and drug development professionals should adhere to the following principles for the safe management of this compound waste:
-
Assume Hazard: Treat this compound and any materials it has contacted as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department.
-
Proper Labeling: All waste containers must be clearly and accurately labeled.
Step-by-Step Disposal Workflow
The proper disposal of this compound involves a systematic process to ensure safety and regulatory compliance. The following steps provide a general framework for laboratory personnel.
1. Waste Identification and Segregation:
-
Solid Waste: This includes any unused or expired pure compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: This comprises solutions containing this compound and any solvent rinses of contaminated glassware.
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.
2. Containerization and Labeling:
-
Use chemically compatible, leak-proof containers for all waste streams.
-
Affix a hazardous waste label to each container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The laboratory or principal investigator's name and contact information
-
3. Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep containers closed except when adding waste.
4. Disposal Request:
-
Once a waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.
Personal Protective Equipment (PPE) Requirements
Due to the unknown hazard profile of this compound, robust personal protective equipment is mandatory during handling and disposal activities.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | A fit-tested N95 respirator or higher may be necessary if handling the powder outside of a certified chemical fume hood. |
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Don Appropriate PPE: Before attempting to clean up, ensure you are wearing the correct personal protective equipment.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a hazardous waste container.
-
For liquid spills: Use an appropriate chemical spill kit to absorb the liquid. Place the absorbent material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: General Disposal Workflow for Research Chemicals.
Personal protective equipment for handling GW695634
Essential Safety and Handling Guide for GW695634
Disclaimer: This document provides essential safety and logistical information for handling the potent pharmaceutical compound this compound. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on established best practices for handling potent Active Pharmaceutical Ingredients (APIs). A compound-specific risk assessment should be conducted before any handling occurs.[1][2][3][4][5][6][7][8][9]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby building a foundation of trust and providing value beyond the product itself.
Operational Plan
A systematic approach is crucial for safely managing potent compounds like this compound from receipt to disposal. The following step-by-step plan outlines the key phases of handling.[1]
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.[5][6][7][8][9] This should identify potential hazards, evaluate the risks of exposure, and determine appropriate control measures.
-
Designated Area: All handling of this compound should occur in a designated area with restricted access and negative pressure to prevent cross-contamination.[3][10] The area should be equipped with a certified chemical fume hood or a ventilated laminar flow enclosure.[2][10]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[1]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1][11] Hazardous pharmaceutical waste is typically collected in black containers.[12]
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.[1]
-
Personal Protective Equipment (PPE) Donning: All required PPE must be put on in the correct order in a designated clean area or anteroom before entering the handling area.[1]
2. Handling Procedures:
-
Weighing and Aliquoting: Whenever possible, use a closed system, such as a glove box or an isolator, for weighing and transferring the compound to minimize aerosol generation.[1][2][10] If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Keep containers covered as much as possible.[1]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use the pre-prepared spill kit to clean the spill, working from the outside in.[1] All materials used for spill cleanup must be disposed of as hazardous waste.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
Personal Protective Equipment (PPE) Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][13] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1][14] |
| Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1][14] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1][14] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.[11][15]
-
Containerization: Hazardous waste should be collected in clearly labeled, sealed, and puncture-resistant containers.[1][11] As a best practice, use black containers for hazardous pharmaceutical waste.[12]
-
Disposal Method: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company.[11][15] The primary method of disposal for potent pharmaceutical waste is incineration at a permitted treatment facility.[12] Do not dispose of this waste down the drain or in regular trash.[12][16]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, including those from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[11][12][16][17]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 7. acs.org [acs.org]
- 8. Risk Assessment - Health and Safety Authority [hsa.ie]
- 9. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. escopharma.com [escopharma.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. aiha.org [aiha.org]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 16. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 17. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
